n-Pentylboronic acid
Description
Properties
IUPAC Name |
pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPXVJNCQKYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326166 | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-50-2 | |
| Record name | B-Pentylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4737-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PENTANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to n-Pentylboronic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Pentylboronic acid is an alkylboronic acid that, while not as extensively documented as its aryl counterparts like phenylboronic acid, holds significance as a versatile building block in organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions and as a protecting group for diols. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, its molecular structure, and its principal applications in modern chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document supplements known values with data from homologous alkylboronic acids and established principles of boronic acid chemistry to present a complete technical profile.
Chemical Properties and Structure
This compound, with the chemical formula C₅H₁₃BO₂, is an organoboron compound featuring a five-carbon alkyl chain attached to a boronic acid functional group [-B(OH)₂]. Like other boronic acids, it is a mild Lewis acid. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center, with the empty p-orbital conferring its Lewis acidity. In the solid state, boronic acids often form hydrogen-bonded dimers or trimers (boroxines) through intermolecular dehydration.
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below. Specific experimental values for properties such as boiling point, density, and pKa are not widely reported in the literature; therefore, general characteristics of short-chain alkylboronic acids are noted.
| Property | Value | Source / Comment |
| CAS Number | 4737-50-2 | [1] |
| Molecular Formula | C₅H₁₃BO₂ | [1] |
| Molecular Weight | 115.97 g/mol | [1] |
| Appearance | White to off-white solid/powder | General property of alkylboronic acids. |
| Melting Point | 94 °C | [1] |
| Boiling Point | Not readily available | Expected to be higher than related alkanes due to hydrogen bonding. |
| Density | Not readily available | --- |
| Solubility | Soluble in many polar organic solvents (e.g., THF, diethyl ether, methanol). Poorly soluble in nonpolar solvents like hexanes. Limited solubility in water. | General property of alkylboronic acids. |
| pKa | Not readily available | Expected to be higher than arylboronic acids (e.g., phenylboronic acid pKa ≈ 8.8) due to the electron-donating nature of the alkyl group. |
Core Applications in Synthesis
The reactivity of the boronic acid moiety makes this compound a valuable reagent in several key synthetic transformations, particularly relevant to drug discovery and development.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of alkylboronic acids is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This palladium-catalyzed reaction couples the alkyl group from the boronic acid with an aryl, vinyl, or alkyl halide or triflate. The use of alkylboron reagents, such as this compound, is of particular interest to the pharmaceutical industry for increasing the sp³ character of drug candidates, which can improve their physicochemical properties. While challenging due to issues like slow transmetalation and potential β-hydride elimination, significant advances have been made using specialized ligands and reaction conditions to facilitate these C(sp³)–C(sp²) couplings effectively.
Protection of Diols
Boronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a cornerstone of their use as protecting groups for diols in multi-step syntheses. The formation of the five- or six-membered cyclic ester masks the hydroxyl groups, preventing them from reacting with other reagents. The protection is typically robust but can be easily reversed under mild acidic or aqueous conditions, making this compound a useful tool for managing complex molecular architectures. Alkyl boronic acids have been shown to form these esters with high efficiency.
Experimental Protocols
While specific, optimized protocols for this compound are proprietary or not widely published, a standard and reliable method for the synthesis of alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
General Synthesis of this compound via Grignard Reaction
This protocol describes a general procedure adaptable for the synthesis of this compound from n-pentylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
1-Bromopentane
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Triisopropyl borate or trimethyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl) or sulfuric acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings and a small crystal of iodine to the flask. Gently warm the flask until violet iodine vapors are observed, then allow it to cool. This activates the magnesium surface.
-
Add anhydrous THF or diethyl ether to cover the magnesium.
-
Dissolve 1-bromopentane in anhydrous THF/ether and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. Cool the resulting n-pentylmagnesium bromide solution to room temperature.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF/ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintaining the low temperature is critical to prevent over-addition of the Grignard reagent to the boronate ester intermediate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding cold 2 M aqueous HCl. Stir vigorously until two clear layers form.
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixed solvent system like ether/hexanes).
-
References
An In-depth Technical Guide to the Synthesis of n-Pentylboronic Acid from n-Pentyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of n-pentylboronic acid from n-pentyl bromide. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for the formation of carbon-boron bonds. This document outlines the underlying reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data, including reaction yields and spectroscopic characterization. Additionally, purification techniques and safety considerations are discussed. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize alkylboronic acids as key building blocks.
Introduction
This compound is a valuable organoboron compound employed in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility extends to applications in medicinal chemistry, materials science, and as a protecting group for diols. The synthesis of this compound is most commonly achieved through the reaction of an n-pentyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method offers a straightforward and scalable route to this important building block.
Core Synthetic Strategy: The Grignard Reaction
The most prevalent method for synthesizing this compound involves a two-step process initiated by the formation of a Grignard reagent from n-pentyl bromide. This organomagnesium halide then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis of the resulting boronic ester yields the desired this compound.
Reaction Scheme:
-
Grignard Reagent Formation: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr
-
Borylation and Hydrolysis: CH₃(CH₂)₄MgBr + B(OR)₃ → CH₃(CH₂)₄B(OR)₂ + MgBr(OR) CH₃(CH₂)₄B(OR)₂ + 2H₂O → CH₃(CH₂)₄B(OH)₂ + 2ROH
Reaction Mechanism
The synthesis commences with the formation of the n-pentylmagnesium bromide Grignard reagent. This reaction occurs on the surface of the magnesium metal. The highly polar carbon-magnesium bond of the Grignard reagent renders the pentyl group nucleophilic.
In the second step, the nucleophilic pentyl group attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This addition forms a boronate intermediate. It is crucial to control the reaction temperature, typically keeping it low (e.g., -78 °C), to prevent multiple additions of the Grignard reagent to the borate ester, which would lead to the formation of undesired borinic acids and boranes.
Finally, the boronic ester is hydrolyzed under acidic conditions to yield this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of alkylboronic acids via the Grignard method.
Preparation of n-Pentylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
n-Pentyl bromide (1-bromopentane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of n-pentyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.
-
A small portion of the n-pentyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining n-pentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of n-pentylmagnesium bromide is used directly in the next step.
Synthesis of this compound
Materials:
-
n-Pentylmagnesium bromide solution (from step 3.1)
-
Triisopropyl borate or Trimethyl borate
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M) or Sulfuric acid (10%)
-
Saturated aqueous ammonium chloride
-
Sodium sulfate (anhydrous)
Procedure:
-
A separate three-necked round-bottom flask, flame-dried and under a nitrogen atmosphere, is charged with a solution of triisopropyl borate (1.2 equivalents) in anhydrous diethyl ether or THF.
-
The borate solution is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared n-pentylmagnesium bromide solution is added dropwise to the cold borate solution via a cannula or dropping funnel, while maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is then quenched by the slow addition of 1 M hydrochloric acid or saturated aqueous ammonium chloride at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
Crude this compound often contains boronic anhydride and other impurities. Several methods can be employed for purification:
-
Recrystallization: Alkylboronic acids can sometimes be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid. The product is then extracted with an organic solvent, dried, and concentrated.[1]
-
Derivatization: Boronic acids can be converted to their diethanolamine adducts, which are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₃BO₂ | |
| Molecular Weight | 115.97 g/mol | |
| Appearance | White to off-white solid | |
| Typical Yield | 60-80% | General expectation for this reaction type |
Spectroscopic Data:
| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~ 0.89 (t, 3H, CH₃), 1.25-1.40 (m, 6H, -(CH₂)₃-), ~3.5-4.5 (br s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃) | ~ 14.0 (CH₃), ~ 22.5, ~ 26.0, ~ 32.0 (CH₂), C-B bond signal often not observed or very broad |
| ¹¹B NMR (CDCl₃) | ~ 30-34 ppm (broad singlet) |
| IR (KBr) | ~ 3200-3400 (br, O-H), ~ 2950-2850 (C-H), ~ 1350 (B-O) |
Note: The exact chemical shifts may vary depending on the solvent and concentration. The hydroxyl protons in the ¹H NMR spectrum are often broad and may exchange with D₂O.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and purification.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
n-Pentyl Bromide: n-Pentyl bromide is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
Acids: Handle hydrochloric acid and sulfuric acid with care, as they are corrosive.
Conclusion
The synthesis of this compound from n-pentyl bromide via the Grignard reaction is a reliable and efficient method. Careful control of reaction conditions, particularly temperature during the borylation step, is essential to maximize yield and minimize byproduct formation. The purification strategies outlined provide effective means to obtain high-purity this compound suitable for a wide range of synthetic applications. This guide serves as a practical resource for chemists engaged in the synthesis and utilization of this versatile organoboron compound.
References
An In-Depth Technical Guide to n-Pentylboronic Acid for Researchers and Drug Development Professionals
A comprehensive overview of n-Pentylboronic acid, detailing its chemical properties, synthesis, and applications in organic chemistry and drug discovery. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and workflow visualizations to effectively utilize this versatile compound.
Core Data Summary
This compound is an alkylboronic acid that serves as a valuable reagent and building block in various chemical transformations. Its key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 4737-50-2 |
| Molecular Formula | C₅H₁₃BO₂ |
| Molecular Weight | 115.97 g/mol [1][2] |
| Melting Point | 93 °C[3] |
| SMILES Code | CCCCCB(O)O[1][2] |
| InChI Key | ABWPXVJNCQKYDR-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of alkylboronic acids like this compound typically involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. This common and effective method allows for the formation of the carbon-boron bond.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether or THF dropwise to the magnesium turnings with gentle stirring.
-
The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Maintain a steady reflux by controlling the rate of addition of the 1-bromopentane solution.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure this compound.
-
Synthesis Workflow
Synthesis of this compound via Grignard Reaction.
Applications in Drug Development and Research
Boronic acids are a significant class of compounds in medicinal chemistry and drug discovery.[4][5] The boron atom in boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins.[6] This interaction is the basis for their use in various therapeutic and diagnostic applications.
While specific applications of this compound are less documented than its phenyl counterpart, its role as a building block is crucial. The pentyl group can be incorporated into larger molecules to modulate properties like lipophilicity, which is a key factor in drug absorption and distribution.
Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules.[7] Boronic acids are key coupling partners in this palladium-catalyzed reaction. This compound can be used to introduce a pentyl group onto an aromatic or vinyl halide.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or vinyl halide
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Suzuki-Miyaura Coupling Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Chemical Sensors
The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of chemical sensors, particularly for saccharides.[8] While phenylboronic acid is more commonly used for this purpose due to its electronic properties that can be easily coupled to a signaling mechanism (e.g., fluorescence or electrochemical changes), the fundamental principle applies to alkylboronic acids as well.
A sensor incorporating this compound would rely on the change in a physical property upon binding to a diol. For example, a change in the charge at the boron center upon ester formation can be detected electrochemically.
Working Principle of a Boronic Acid-Based Sensor
References
- 1. 4737-50-2 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 2. 4737-50-2|this compound|BLD Pharm [bldpharm.com]
- 3. pentylboronic acid - 4737-50-2 - Structure, Synthesis, Properties [organoborons.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of n-Pentylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of n-pentylboronic acid in various organic solvents. Recognizing the critical role of solubility data in chemical synthesis, process development, and formulation, this document collates available qualitative insights and presents detailed experimental protocols for precise solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable estimations of its behavior.
Understanding the Solubility of Boronic Acids
The solubility of boronic acids is governed by a combination of factors including the polarity of the solvent, the nature of the alkyl or aryl substituent on the boron atom, and the temperature. Generally, boronic acids exhibit a tendency to be more soluble in polar organic solvents.[1] However, they can also form cyclic anhydrides, known as boroxines, through dehydration, which can influence their solubility behavior.[2] This equilibrium between the acid and its anhydride is dependent on both the solvent and temperature.[2]
Data Presentation: Solubility of a Structurally Related Boronic Acid
Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for phenylboronic acid as a proxy to provide a general understanding of the solubility trends of boronic acids in various organic solvents.[3][4][5][6] The data is presented in mole fraction (x) at various temperatures. It is important to note that the alkyl nature of the pentyl group in this compound will influence its solubility profile compared to the aryl group in phenylboronic acid.
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) of Phenylboronic Acid |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl Ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Note: This table is illustrative and uses data for phenylboronic acid as a proxy.[4][5][6] Actual solubility of this compound will vary.
Experimental Protocols for Solubility Determination
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Materials and Equipment
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Analytical balance (precision ±0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe
-
Luminance probe or a system for visual inspection of turbidity
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of a known composition.[3]
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to ensure homogeneity.[3][7]
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or more accurately using a luminance probe that measures the intensity of a light beam passing through the solution.[2][3]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3] A sharp increase in measured light intensity will indicate this point if a luminance probe is used.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.[7]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
n-Pentylboronic Acid: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for n-pentylboronic acid. While specific quantitative stability data for this compound is not extensively published, this document aggregates data from closely related alkylboronic acids and general principles of boronic acid chemistry to provide a thorough understanding of its handling and storage requirements. This guide also details experimental protocols for researchers to assess the stability of this compound in their own laboratories.
Core Concepts in Boronic Acid Stability
Boronic acids, including this compound, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by their inherent instability under certain conditions. The primary degradation pathways for boronic acids are oxidation, protodeboronation, and dehydration.
-
Oxidative Deboronation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to yield the corresponding alcohol (in this case, 1-pentanol) and boric acid. This process can be accelerated by light and heat.[1][2]
-
Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding alkane (pentane) and boric acid. This reaction can be catalyzed by acids or bases.[3]
-
Dehydration: Boronic acids can undergo intermolecular dehydration, particularly upon heating or in a dry environment, to form cyclic trimers known as boroxines.[4][5] This process is often reversible upon the addition of water.
The stability of a given boronic acid is influenced by both steric and electronic factors of the organic substituent.
Recommended Storage and Handling of this compound
Based on data for other short-chain alkylboronic acids and general best practices, the following conditions are recommended for the storage and handling of this compound to minimize degradation and ensure its integrity for research applications.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2°C to 8°C | To slow down the rates of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidative degradation.[6] |
| Moisture | Keep container tightly sealed in a dry place. Use of a desiccator is advisable. | Alkylboronic acids can be hygroscopic; moisture can lead to protodeboronation and dehydration/boroxine formation.[6] |
| Light | Store in an amber vial or in the dark. | To prevent light-catalyzed degradation. |
Handling Guidelines
-
When not in use, keep the container tightly sealed and stored under the recommended conditions.
-
For weighing and dispensing, it is advisable to work in a glove box under an inert atmosphere. If a glove box is not available, minimize the time the compound is exposed to the open air.
-
Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
-
For reactions, use anhydrous solvents to minimize protodeboronation.
Strategies for Enhancing Stability
For applications where the inherent instability of this compound is a concern, conversion to a more stable derivative is a common strategy. Boronate esters are significantly more stable than their corresponding boronic acids.
-
Pinacol Esters: Reaction of this compound with pinacol yields the corresponding pinacol boronate ester. These are generally more stable to oxidation and are often used in place of boronic acids in cross-coupling reactions.[7]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are compatible with chromatography and long-term storage. The boronic acid can be regenerated from the MIDA ester under mild conditions when needed.[8]
Experimental Protocols for Stability Assessment
The following are generalized protocols for common analytical techniques that can be adapted to assess the stability of this compound under various conditions.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact this compound from its potential degradation products.
-
Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH, exposure to light or an oxidizing agent).
-
Instrumentation: A standard HPLC system with a UV or a Refractive Index (RI) detector. Due to the lack of a strong chromophore in this compound, an RI detector or derivatization may be necessary. A post-column reaction with a visualizing agent like alizarin can also be employed for selective detection of boronic acids.[9]
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to different stress conditions.
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound.
-
Objective: To observe the disappearance of the signals corresponding to this compound and the appearance of signals from degradation products.
-
Instrumentation: A standard NMR spectrometer.
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H and ¹¹B NMR spectrum to identify the characteristic signals.
-
Subject the NMR tube to the desired stress condition.
-
Acquire subsequent NMR spectra at regular intervals.
-
Integrate the signals to monitor the progress of the degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants
GC-MS is particularly useful for identifying volatile degradation products such as pentane (from protodeboronation) and 1-pentanol (from oxidation).
-
Objective: To identify and quantify volatile degradation products.
-
Instrumentation: A standard GC-MS system.
-
Procedure:
-
Age samples of this compound under defined stress conditions in sealed vials.
-
Analyze the headspace of the vials or an extract of the solid material by GC-MS.
-
Identify degradation products by their mass spectra.
-
Visualizing Degradation and Analytical Workflows
The following diagrams illustrate the key degradation pathways for this compound and a general workflow for its stability assessment.
Conclusion
While this compound is a valuable synthetic building block, its stability is a critical factor to consider for its effective use and storage. By understanding the primary degradation pathways and implementing the recommended storage and handling procedures, researchers can minimize decomposition and ensure the quality of their starting material. For applications requiring enhanced stability, conversion to a boronate ester is a highly effective strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability studies to determine the shelf-life of this compound under their specific laboratory conditions.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research [cir.nii.ac.jp]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of n-Pentylboronic Acid: A Technical Guide for Researchers
For Immediate Release
An In-depth Analysis of the Commercial Availability and Purity of n-Pentylboronic Acid for Scientific Research and Drug Development
This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, a valuable reagent in organic synthesis and a potential building block in drug discovery programs. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by consolidating available data on suppliers, purity levels, and relevant chemical information.
Commercial Availability and Purity
The commercial availability of this compound is currently limited, with a select number of chemical suppliers offering this reagent. The purity of commercially available this compound is a critical factor for its successful application in sensitive experimental protocols. Based on available data, the purity of this compound typically meets the requirements for standard organic synthesis.
A summary of a commercially available this compound product is presented below:
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Oakwood Chemical | 208660 | 4737-50-2 | C5H13BO2 | 115.97 | 95% |
It is important for researchers to note that detailed certificates of analysis (CoA) providing lot-specific purity and impurity profiles should be requested from the supplier prior to purchase to ensure the material meets the specific requirements of their intended application.
Physicochemical Properties and Safety Data
Understanding the physicochemical properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 94 °C |
For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains critical information regarding hazard identification, first-aid measures, fire-fighting measures, handling and storage, and personal protection equipment.
Applications in Organic Synthesis
While specific experimental protocols detailing the use of this compound are not abundantly available in publicly accessible literature, its structural motif as an alkylboronic acid suggests its utility in a variety of organic transformations. The primary application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
General Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, where an alkylboronic acid, such as this compound, could be utilized.
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Considerations for Drug Development
Boronic acids and their derivatives are an important class of compounds in medicinal chemistry and drug development. While there is a wealth of information on the applications of arylboronic acids in this field, the exploration of alkylboronic acids, including this compound, is an emerging area. The incorporation of an n-pentyl group can modulate a compound's lipophilicity and steric profile, which may influence its pharmacokinetic and pharmacodynamic properties. Researchers in drug discovery may consider utilizing this compound to synthesize novel analogs of lead compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a commercially available, albeit not widely distributed, chemical reagent with potential applications in organic synthesis, particularly in cross-coupling reactions. Researchers interested in utilizing this compound should procure it from reputable suppliers and obtain detailed analytical data to ensure its suitability for their specific research needs. Further exploration of the reactivity and applications of this compound is warranted to fully realize its potential in both academic and industrial research, including the development of novel therapeutic agents.
Core Reactivity of n-Pentylboronic Acid with Diols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of n-pentylboronic acid with diols. Boronic acids are a class of compounds that have garnered significant interest in biomedical and pharmaceutical research due to their unique ability to reversibly bind with 1,2- and 1,3-diols.[1][2][3][4] This interaction is the cornerstone of their application in areas such as carbohydrate sensing, drug delivery, and the formation of dynamic hydrogels.[5][6][7][8] This guide will delve into the reaction mechanism, thermodynamics, kinetics, and the critical factors influencing this reversible covalent interaction, with a focus on providing researchers with the foundational knowledge required for leveraging this chemistry in their work.
The Fundamental Reaction: Boronate Ester Formation
The core of the interaction between this compound and a diol is a reversible esterification reaction that results in the formation of a cyclic boronate ester.[1][3] As a Lewis acid, the boron atom in this compound can accept a pair of electrons from the oxygen atoms of the diol's hydroxyl groups, leading to the formation of a five- or six-membered ring.[3][9] This reaction is highly dependent on the pH of the solution, as the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[7][10]
The equilibrium of this reaction is what makes it particularly useful for applications requiring dynamic and reversible binding.[6] The stability of the resulting boronate ester is influenced by a variety of factors, which will be discussed in detail in the subsequent sections.
Caption: Reversible formation of a cyclic boronate ester.
Reaction Mechanism and Equilibria
The reaction between this compound and a diol is a dynamic process involving multiple equilibria, primarily influenced by pH.[11][12] The boronic acid (B(OH)₂) exists in equilibrium with its hydrated, tetrahedral boronate form (B(OH)₃⁻). Both the trigonal boronic acid and the tetrahedral boronate ion can react with a diol to form a boronate ester.[13] The resulting boronate ester also exists in both a neutral trigonal form and an anionic tetrahedral form.[14]
The overall reaction can be summarized by the following equilibria:
-
Acid-Base Equilibrium of Boronic Acid: R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺
-
Esterification with Trigonal Boronic Acid: R-B(OH)₂ + Diol ⇌ Trigonal Boronate Ester + 2H₂O
-
Esterification with Tetrahedral Boronate: R-B(OH)₃⁻ + Diol ⇌ Tetrahedral Boronate Ester + 2H₂O + OH⁻
The relative concentrations of these species are dictated by the pKa of the boronic acid and the pH of the medium.[11][15] Generally, the formation of the boronate ester is favored at pH values near or above the pKa of the boronic acid, as the concentration of the more reactive tetrahedral boronate species increases.[11] However, the optimal pH for binding is not always above the pKa and can be influenced by the pKa of the diol as well.[12][15]
Caption: Key equilibria in boronic acid-diol interactions.
Quantitative Data: Thermodynamics and Kinetics
The thermodynamics and kinetics of boronate ester formation are crucial for understanding and predicting the behavior of these systems. While specific data for this compound is less prevalent in the literature compared to arylboronic acids, the general principles and relative values can be inferred. Alkylboronic acids generally form esters to a greater extent than arylboronic acids.[16]
Thermodynamic Parameters
The stability of the boronate ester is quantified by the equilibrium constant (Keq) or association constant (Ka). These constants are highly dependent on the structure of both the boronic acid and the diol, as well as the reaction conditions.
| Parameter | Diol | Conditions | Value | Reference |
| Binding Constant (K) | D-Fructose | pH 7.4 | 353 M⁻¹ | [3] |
| Binding Constant (K) | D-Glucose | pH 7.4 | 1378 M⁻¹ | [3] |
| Equilibrium Constant (Keq) | Various Alcohols | - | See original source for details | [6] |
| Association Constants | Sorbitol, Fructose, Glucose | Various pH | See original source for details | [4][7] |
| Rate Constant (k_obs) | Ethylene Glycol | DMSO | 0.057 min⁻¹ | [17][18][19] |
| Rate Constant (k_obs) | 1,3-Propanediol | DMSO | 0.031 min⁻¹ | [17][18][19] |
Note: The binding constants for fructose and glucose are provided for a different boronic acid system but illustrate the relative affinities. The rate constants were determined for boric acid but provide insight into the kinetics with simple diols.
Kinetic Parameters
The kinetics of boronate ester formation are generally fast, with reactions often reaching equilibrium within seconds to minutes.[14] The rate of complexation is typically faster with 1,2-diols compared to 1,3-diols.[9] Stopped-flow methods have been used to study the rapid kinetics of these reactions.[14]
| Parameter | Diol | Boronic Acid | Value | Reference |
| k_on | D-Fructose | 8-Isoquinolinylboronic acid | - | [14] |
| k_on | D-Glucose | 8-Isoquinolinylboronic acid | - | [14] |
Note: The on-rates (k_on) follow the order D-fructose > D-tagatose > D-mannose > D-glucose, which correlates with their thermodynamic binding affinities.[14]
Factors Influencing Reactivity
Several factors critically influence the reactivity of this compound with diols:
-
pH: As previously discussed, pH is a dominant factor. The concentration of the more reactive tetrahedral boronate species increases with pH, generally leading to stronger binding.[11][12] However, the optimal pH for binding is a complex interplay between the pKa of the boronic acid and the diol.[12][15]
-
Diol Structure: The stereochemistry and conformation of the diol are important. 1,2- and 1,3-diols are suitable for forming stable five- or six-membered rings.[1][3] The formation of boron complexes is often preferred with 1,3-diols over 1,2-diols from a thermodynamic standpoint, though the kinetics may be slower.[9] The number of diol pairs and their stereochemistry also affect the equilibrium constant.[16]
-
Solvent: The solvent can affect the ability to form boronate esters.[7][8] While the reaction is well-established in aqueous environments, studies in organic solvents like DMSO have also been conducted.[9][17][18][19] The polarity and protic nature of the solvent can influence the equilibria.[20]
-
Temperature: Temperature affects both the kinetics and thermodynamics of the reaction.[9]
-
Additives: Buffer salts can act as external catalysts, influencing the rate of bond exchange.[6]
Caption: Key factors affecting boronate ester formation.
Experimental Protocols
Characterizing the interaction between this compound and diols typically involves spectroscopic techniques. Below are detailed methodologies for key experiments.
Determination of Boronic Acid pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Record the UV-Vis absorption spectrum of the boronic acid solution at each pH. The transition from the neutral trigonal form to the anionic tetrahedral form results in a change in the absorbance spectrum.[7][8]
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
Determination of Binding Constants using the Alizarin Red S (ARS) Competitive Binding Assay
Objective: To determine the binding constant between this compound and a diol.
Methodology: This is a three-component competitive binding assay.[7][8][21][22]
-
Determine the association constant between this compound and ARS (K_ARS).
-
Prepare a solution of ARS at a constant concentration in a buffer of desired pH.
-
Titrate this solution with increasing concentrations of this compound.
-
The binding of the boronic acid to the catechol diol of ARS causes an increase in fluorescence intensity.[7][8]
-
Record the fluorescence intensity at each concentration of boronic acid.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model (e.g., Benesi-Hildebrand plot) to calculate K_ARS.[22]
-
-
Perform the competitive binding experiment.
-
Prepare a solution containing a fixed concentration of both this compound and ARS (at concentrations where a significant portion of the ARS is bound).
-
Titrate this solution with increasing concentrations of the diol of interest.
-
The diol will compete with ARS for binding to the boronic acid, causing a decrease in fluorescence intensity as ARS is displaced.[7][8]
-
Record the fluorescence intensity at each diol concentration.
-
-
Calculate the diol association constant (K_diol).
-
Plot the fluorescence intensity against the diol concentration.
-
Using the known K_ARS and the concentrations of all species, the data can be fitted to a competitive binding isotherm to determine K_diol.[7]
-
Caption: Workflow for the ARS competitive binding assay.
Kinetic Analysis using Stopped-Flow Spectroscopy
Objective: To measure the rates of association (k_on) and dissociation (k_off) of the boronate ester formation.
Methodology:
-
Prepare two separate solutions: one containing the this compound and the other containing the diol, both in the same buffered solution.
-
Utilize a stopped-flow instrument to rapidly mix the two solutions.
-
Monitor the change in a spectroscopic signal (e.g., fluorescence or absorbance) as a function of time, starting from the moment of mixing. The reaction should ideally have a detectable signal change upon binding.[14]
-
Record the kinetic trace (signal vs. time) over the course of the reaction, typically on a millisecond to second timescale.
-
Fit the kinetic data to an appropriate rate equation (e.g., single or double exponential) to extract the observed rate constant (k_obs).
-
Repeat the experiment at various reactant concentrations to determine the individual rate constants (k_on and k_off).
Conclusion
The reactivity of this compound with diols is a versatile and dynamic interaction that is fundamental to its wide-ranging applications in the life sciences. A thorough understanding of the underlying principles of boronate ester formation, including the influential roles of pH, diol structure, and solvent, is paramount for the rational design of novel sensors, drug delivery systems, and responsive biomaterials. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively assess and harness this powerful chemical interaction.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 10. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]
- 16. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to n-Alkylboronic Acids in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of n-alkylboronic acids, covering their fundamental properties, synthesis, and applications, with a particular focus on their role in modern synthetic organic chemistry and drug discovery.
Introduction: The Rise of a Versatile Reagent
n-Alkylboronic acids are a class of organoboron compounds with the general formula R-B(OH)₂, where R is a saturated alkyl chain. First prepared and isolated in 1860 by Edward Frankland, these compounds have transitioned from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[1] Their stability, low toxicity, and versatile reactivity make them valuable building blocks, particularly in the formation of carbon-carbon bonds.[2][3]
As Lewis acids, the boron atom in n-alkylboronic acids possesses a vacant p-orbital, allowing it to accept a pair of electrons.[4] This property is central to their reactivity. They are typically crystalline solids with high melting points and are known to form stable, cyclic trimer anhydrides through the loss of water.[1] A key feature that has propelled their use, especially in the pharmaceutical industry, is their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the formation of C(sp³)–C(sp²) bonds—a common motif in many drug candidates.[2][4]
Synthesis of n-Alkylboronic Acids
Several robust methods exist for the synthesis of n-alkylboronic acids and their corresponding esters. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
From Organometallic Reagents
One of the most traditional and straightforward methods involves the reaction of an alkyl Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a trialkyl borate, such as trimethyl borate B(OMe)₃, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester furnishes the desired alkylboronic acid.
Hydroboration of Alkenes
The hydroboration of terminal alkenes is a powerful method for producing n-alkylboron compounds with anti-Markovnikov regioselectivity.[5] Reagents like borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) add across the double bond, placing the boron atom at the sterically less hindered terminal carbon.[5][6] For synthetic utility, especially in cross-coupling reactions, hydroboration is often performed with pinacolborane (HBpin) in the presence of a transition metal catalyst (e.g., iridium), which directly yields a stable alkylboronic ester.[7]
Modern Synthetic Approaches
Recent advancements have introduced novel methods for synthesizing alkylboronates. These include the palladium-catalyzed Miyaura-type borylation of alkyl halides and tosylates with bis(pinacolato)diboron (B₂pin₂) and the nickel-catalyzed borylation of unactivated alkyl halides.[8] Furthermore, innovative strategies like the decarboxylative borylation of aliphatic carboxylic acids provide a new pathway to these valuable reagents from abundant starting materials.[8]
Key Applications in Organic Synthesis
The utility of n-alkylboronic acids is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, though their application extends to other important transformations.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application of n-alkylboronic acids. It facilitates the formation of a carbon-carbon bond between an alkylboron species (Csp³) and an aryl, vinyl, or alkyl halide or triflate (Csp² or Csp³).[3] This reaction is of paramount importance in the pharmaceutical industry for synthesizing complex molecular architectures.[2]
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the alkyl group is transferred from the boronic acid to the palladium center, displacing the halide. This is the rate-determining step for many C(sp³)–C(sp²) couplings.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][9]
The choice of ligand, base, and solvent is crucial for achieving high yields, particularly in challenging couplings involving sterically hindered or unactivated partners.
Drug Discovery and Development
The boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[1] The boron atom can form reversible covalent bonds with active site serine residues in proteases, leading to potent and specific enzyme inhibition.[1] The ability to readily synthesize complex molecules using n-alkylboronic acids via Suzuki-Miyaura coupling allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2][10]
Data Presentation
The following tables summarize quantitative data for the synthesis and application of n-alkylboronic acids.
Table 1: Synthesis of n-Butylboronic Acid
| Method | Starting Materials | Reagents | Yield | Melting Point (°C) | Reference |
|---|
| Grignard Reaction | n-Butylmagnesium bromide, Trimethyl borate | Ether, HCl (aq) | 74.9% | 94-96 |[11] |
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions with n-Alkylboron Reagents
| Alkylboron Reagent | Electrophile | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| n-Butylboronic acid neopentyl ester | 4-Bromobenzonitrile | Pd₂(dba)₃ / AntPhos | TMSOK | 1,4-Dioxane | 96% | [2] |
| n-Octyltrifluoroborate salt | 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ / 1,1'-Bis(di-t-butylphosphino)ferrocene | Cs₂CO₃ | Toluene/H₂O | 94% | [3] |
| 1-N-Boc-pyrrolidin-2-ylboronic acid | 4-Bromobenzotrifluoride | NiBr₂·dtbbpy / 4CzIPN (photocatalyst) | Cs₂CO₃ | Acetonitrile | 99% | [12] |
| n-Alkylboronic acid | 2,4-Dibromoanisole (formylated) | Pd catalyst | - | - | 85% |[3] |
Experimental Protocols
Protocol 1: Synthesis of n-Butylboronic Acid via Grignard Reaction[11]
This protocol is adapted from the procedure reported by Charette, et al.
-
Reaction Setup:
-
Equip a 1-L, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with 480 mL of anhydrous diethyl ether, followed by 20 mL (176 mmol) of trimethyl borate.
-
Cool the clear solution to an internal temperature of -75 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
While stirring vigorously, add 90 mL of a 1.95 M solution of n-butylmagnesium bromide in ether (176 mmol) dropwise via cannula. Maintain the internal temperature below -65 °C throughout the addition.
-
After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75 °C under a nitrogen atmosphere.
-
-
Hydrolysis and Work-up:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 1-2 hours).
-
Perform hydrolysis by the dropwise addition of 200 mL of a 10% aqueous hydrochloric acid solution. The white precipitate will dissolve, resulting in a clear biphasic mixture.
-
Stir the mixture for 15 minutes, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Concentrate the ethereal solution under reduced pressure to yield a residual white solid.
-
Recrystallize the crude product by dissolving it in 50 mL of hot water.
-
Cool the biphasic solution to 0 °C to induce recrystallization.
-
Collect the solid by vacuum filtration, wash with 100 mL of cold hexanes, and dry under vacuum for 60 minutes to afford n-butylboronic acid as a white solid (Typical Yield: ~75%).
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[2][9][13]
This protocol provides a general guideline for the coupling of an n-alkylboronic acid (or ester) with an aryl bromide.
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a pressure flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the n-alkylboronic acid or ester (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the appropriate ligand if required.
-
Add the degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Sparge the resulting mixture with argon for 10-15 minutes.
-
-
Reaction Execution:
-
Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 60-100 °C).
-
Stir the reaction mixture overnight (12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to n-alkylboronic acids.
References
- 1. reddit.com [reddit.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of n-Pentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of n-pentylboronic acid with a variety of aryl and heteroaryl halides. This reaction is a powerful tool for the introduction of a linear five-carbon chain onto aromatic and heteroaromatic scaffolds, a common motif in pharmacologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. While the coupling of arylboronic acids is well-established, the use of alkylboronic acids like this compound presents unique challenges, including a slower rate of transmetalation and the potential for β-hydride elimination. However, with the development of advanced catalyst systems, particularly those employing sterically hindered and electron-rich phosphine ligands, these challenges can be effectively overcome, enabling efficient and high-yielding couplings.
This document outlines recommended catalyst systems, detailed experimental protocols, and quantitative data for the successful cross-coupling of this compound with various substrates.
Catalytic Systems
The choice of the palladium catalyst and ligand is crucial for the successful cross-coupling of this compound. Modern catalyst systems often utilize palladium(II) precatalysts that are reduced in situ to the active palladium(0) species. The use of bulky and electron-rich phosphine ligands is essential to promote the key steps of the catalytic cycle and prevent catalyst deactivation.
Recommended Palladium Sources:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Effective Ligands:
The selection of the appropriate phosphine ligand is critical for achieving high yields and preventing side reactions. Buchwald-type biaryl phosphine ligands are particularly effective for the coupling of alkylboronic acids.
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
Tri-tert-butylphosphine (P(t-Bu)₃)
Recommended Bases:
A suitable base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Potassium Phosphate (K₃PO₄)
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
Solvent Systems:
The reaction is typically performed in anhydrous ethereal or aromatic solvents, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Toluene
-
Often used as a mixture with water (e.g., Dioxane/H₂O 4:1)
Data Presentation
The following tables summarize the reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with a selection of aryl and heteroaryl halides.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 65 | 16 | 80-90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 70-80 |
| 5 | 3-Chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65-75 |
| 6 | 2-Chloroquinoline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 70-80 |
Note: Yields are representative of isolated yields and can vary depending on the specific reaction scale, purity of reagents, and precise experimental conditions.
Experimental Protocols
The following are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Protocol 1: Cross-Coupling of this compound with an Aryl Bromide (e.g., 4-Bromoanisole)
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-methoxy-4-pentylbenzene.
Protocol 2: Cross-Coupling of this compound with a Heteroaryl Chloride (e.g., 2-Chloropyridine)
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloropyridine, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the tube with a Teflon screw cap, and evacuate and backfill with argon (repeat three times).
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction for completion by GC-MS (typically 16-20 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield 2-pentylpyridine.
Mandatory Visualization
Below are diagrams illustrating the key signaling pathway of the Suzuki-Miyaura cross-coupling and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Efficient Suzuki Coupling of n-Pentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of n-pentylboronic acid with aryl halides. The selection of an appropriate ligand is critical for achieving high yields and reaction efficiency, particularly with unactivated alkylboronic acids which are susceptible to side reactions such as β-hydride elimination and slow rates of transmetalation. These notes offer a guide to ligand selection and provide robust experimental protocols for successful coupling reactions.
Ligand Selection for Suzuki Coupling with this compound
The choice of ligand is paramount in overcoming the challenges associated with the Suzuki coupling of primary alkylboronic acids. Ideal ligands are typically bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle. Below is a summary of commonly employed ligand classes and their expected performance in the coupling of this compound with aryl bromides.
Table 1: Comparison of Ligand Performance in the Suzuki Coupling of this compound with an Aryl Bromide
| Ligand Class | Specific Example | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Biaryl Phosphines | SPhos | 1 - 2 | K₃PO₄ | Toluene/Water | 80 - 110 | 12 - 24 | 85 - 95 |
| XPhos | 1 - 2 | K₃PO₄ | t-BuOH/Water | 80 - 100 | 12 - 24 | 80 - 90 | |
| RuPhos | 1 - 2 | K₂CO₃ | Dioxane/Water | 100 | 12 - 18 | 75 - 85 | |
| Bulky Alkylphosphines | P(t-Bu)₃ | 2 - 3 | Cs₂CO₃ | Dioxane | 100 | 18 - 24 | 70 - 80 |
| N-Heterocyclic Carbenes | IPr | 1.5 - 2.5 | K₃PO₄ | THF | 60 - 80 | 12 - 20 | 80 - 90 |
Disclaimer: The expected yields are illustrative and based on trends observed for primary alkylboronic acids in the literature. Actual yields may vary depending on the specific aryl halide, reaction conditions, and scale.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos) (1.1 - 1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Degassed water
Equipment:
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (argon or nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation (in situ): In a separate small vial, under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.011 mmol) in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the prepared catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Screening
Caption: Workflow for systematic ligand screening in Suzuki coupling.
Troubleshooting Guide for Alkylboronic Acid Coupling
Caption: Decision tree for troubleshooting common issues.
Application Notes and Protocols for Base Selection in Suzuki Reactions of n-Pentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction of n-pentylboronic acid with aryl halides. The choice of base is a critical parameter that significantly influences reaction yield and efficiency. This document summarizes quantitative data for various bases, offers detailed experimental protocols, and visualizes key processes to aid in reaction optimization.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, facilitating the crucial transmetalation step. The generally accepted mechanism involves the formation of a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid. This increased nucleophilicity promotes the transfer of the organic group (in this case, the n-pentyl group) from the boron atom to the palladium center. The base also plays a role in the regeneration of the active Pd(0) catalyst.[1]
Commonly employed bases in Suzuki couplings include inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The selection of the optimal base is highly dependent on the specific substrates, catalyst system, and solvent used.
Comparative Performance of Bases in Alkylboronic Acid Suzuki Coupling
While specific data for this compound is limited, a study on the closely related n-butylboronic acid provides valuable insights into the effect of different bases on the Suzuki-Miyaura coupling with bromobenzene. The following table summarizes the performance of various bases in different solvent systems, offering a strong predictive tool for reactions with this compound.[2]
Table 1: Performance of Various Bases in the Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene [2]
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (3) | Toluene | 105 | 45 | >95 |
| 2 | K₃PO₄ (3) | Dioxane | 105 | 45 | >95 |
| 3 | K₃PO₄ (3) | THF | 105 | 45 | >95 |
| 4 | K₂CO₃/Cs₂CO₃ (10:1 ratio, 3) | THF | 105 | 45 | >95 |
| 5 | Na₂CO₃/Cs₂CO₃ (10:1 ratio, 3) | Toluene | 105 | 45 | >95 |
| 6 | 3N NaOH (3) | Isopropanol | 105 | 35 | >95 |
Data is derived from a study on n-butylboronic acid and serves as a representative guide for this compound.[2]
From this data, it is evident that strong inorganic bases like potassium phosphate (K₃PO₄) and mixtures of carbonates are highly effective for the Suzuki coupling of primary alkylboronic acids, leading to excellent yields.[2]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies.[2]
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Mixed Carbonate Base System
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.7 mmol, 2.7 equiv)
-
Cesium carbonate (Cs₂CO₃, 0.3 mmol, 0.3 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, substituting the mixed carbonate base for K₃PO₄ and THF for toluene.
-
Proceed with steps 3 through 8 as described in Protocol 1.
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: n-Pentylboronic Acid Pinacol Ester for Improved Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Pentylboronic acid pinacol ester is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of drug discovery and development. Like other boronic acid pinacol esters, it offers significant advantages over its corresponding free boronic acid in terms of stability, handling, and reactivity in a variety of chemical transformations.[1][2][3] Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxines and are susceptible to protodeboronation, which can lead to inconsistent reaction outcomes and reduced yields.[2][3] The formation of the pinacol ester protects the boronic acid moiety, significantly enhancing its stability and making it an indispensable tool for synthetic chemists.[1][2]
This document provides detailed application notes, experimental protocols, and comparative data for this compound pinacol ester, highlighting its utility in achieving improved stability and reactivity in key chemical reactions.
Enhanced Stability of this compound Pinacol Ester
The enhanced stability of this compound pinacol ester is a direct result of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[2] This structure provides steric hindrance around the boron atom, protecting it from common degradation pathways that affect free boronic acids.[1]
Key Stability Advantages:
-
Resistance to Hydrolysis: While susceptible to hydrolysis under certain conditions to release the active boronic acid, pinacol esters are generally more resistant to premature cleavage by water compared to other boronic esters.[4][5] This allows for their use in a wider range of reaction conditions and simplifies purification processes.
-
Oxidative Stability: The pinacol ester group offers protection against oxidation of the carbon-boron bond, a common decomposition pathway for free boronic acids.[1][6]
-
Thermal Stability: this compound pinacol ester is generally a stable, often crystalline solid that can be stored for extended periods without significant degradation, making it ideal for use in high-throughput screening and multi-step syntheses.[1][3]
-
Improved Handling: As solids with lower sensitivity to air and moisture, pinacol esters are easier to handle, weigh, and dispense accurately compared to their often less stable boronic acid counterparts.[2][3]
Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling
This compound pinacol ester is a highly effective coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern carbon-carbon bond formation.[7][8][9][10] While free boronic acids are generally considered more reactive due to their Lewis acidity, the superior stability and handling of pinacol esters often translate to cleaner reactions, higher isolated yields, and greater reproducibility.[3][11] In many cases, the pinacol ester can undergo transmetalation directly or after in situ hydrolysis under the basic reaction conditions.[3][10]
Logical Relationship: Stability Leading to Improved Reactivity
Caption: Relationship between enhanced stability and improved reactivity.
Data Presentation: Suzuki-Miyaura Coupling of Alkyl Pinacol Boronic Esters
The following table summarizes representative yields from Suzuki-Miyaura cross-coupling reactions involving alkyl pinacol boronic esters with various aryl chlorides. While not exclusively for this compound pinacol ester, this data demonstrates the general efficacy of this class of reagents.
| Entry | Aryl Chloride | Alkyl Pinacol Boronic Ester | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | 85 |
| 2 | 2-Chloro-4-nitropyridine | Heptyl pinacol boronic ester | 92 |
| 3 | Methyl 2-chlorobenzoate | Heptyl pinacol boronic ester | 88 |
| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | 4-Pentenyl pinacol boronic ester | 75 |
| 5 | 2,6-Dichloropyridine | (4-(1,3-Dioxolan-2-yl)butyl) pinacol boronic ester | 81 |
| 6 | 2,6-Dichloropyridine | (4-Chlorobutyl) pinacol boronic ester | 79 |
Data synthesized from representative examples in the literature.[7][12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like FcPPh₂)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene, DME)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5–2.3 equiv), and base (e.g., K₃PO₄, 3.0–6.0 equiv) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., a 2:1 mixture of 1,4-dioxane and water) to the reaction vessel. The concentration is typically around 0.1–0.2 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and ligand (e.g., FcPPh₂, 6-12 mol %) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method such as TLC or GC-MS. Reactions are typically run for 18–24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Applications in Drug Development and Medicinal Chemistry
The enhanced stability and reliable reactivity of this compound pinacol ester make it a valuable building block in the synthesis of complex organic molecules for pharmaceutical applications.[9][13][14] Its use facilitates the construction of novel carbon skeletons found in many biologically active compounds. The alkyl chain can be a key component of a pharmacophore or a lipophilic tail to modulate the physicochemical properties of a drug candidate. Furthermore, the principles of using stable boronic esters are applied in fragment-based drug discovery (FBDD), where small, stable fragments are used to probe protein binding sites.[15] In some advanced applications, boronic acid pinacol esters are incorporated into drug delivery systems, such as ROS-responsive nanoparticles.[16][17]
Conclusion
This compound pinacol ester offers a superior alternative to its corresponding free boronic acid for a range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability towards hydrolysis, oxidation, and dehydration simplifies handling, storage, and purification, while often leading to cleaner reactions and more reproducible, higher yields.[1][2][3] The provided protocols and data serve as a guide for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of n-Pentylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of n-pentylboronic acid pinacol ester, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The protocol is based on the well-established reaction of a Grignard reagent with pinacolborane.
Introduction
This compound pinacol ester is an important organoboron compound used in the formation of carbon-carbon bonds. Its stability and ease of handling make it a preferred reagent over the corresponding boronic acid. This protocol outlines a reliable method for its preparation from n-pentyl bromide via a Grignard reaction.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: n-Pentyl bromide reacts with magnesium metal in an ethereal solvent to form n-pentylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent reacts with pinacolborane to yield this compound pinacol ester.
Experimental Protocol
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | Activated |
| Iodine | I₂ | 253.81 | 1 crystal | For initiation |
| n-Pentyl Bromide | C₅H₁₁Br | 151.04 | 5.5 mL (45 mmol) | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | Distilled from Na/benzophenone |
| Pinacolborane (HBpin) | C₆H₁₃BO₂ | 127.98 | 5.8 mL (40 mmol) | |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | For quenching |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | For washing |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For extraction |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Preparation of n-Pentylmagnesium Bromide (Grignard Reagent)
-
An oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flushed with a stream of dry nitrogen.
-
Magnesium turnings (1.22 g, 50 mmol) and a single crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed, then allowed to cool.
-
Anhydrous THF (20 mL) is added to the flask.
-
A solution of n-pentyl bromide (5.5 mL, 45 mmol) in anhydrous THF (30 mL) is prepared and transferred to the dropping funnel.
-
A small portion (~5 mL) of the n-pentyl bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, the remaining n-pentyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey suspension.
Part 2: Synthesis of this compound Pinacol Ester
-
The flask containing the freshly prepared n-pentylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of pinacolborane (5.8 mL, 40 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of 1 M HCl (50 mL) while cooling the flask in an ice bath.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound pinacol ester as a colorless oil.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) | Yield (%) |
| Magnesium | 24.31 | 50 | - | 1.22 | - |
| n-Pentyl Bromide | 151.04 | 45 | 5.5 | 6.80 | - |
| Pinacolborane | 127.98 | 40 | 5.8 | 5.12 | - |
| This compound Pinacol Ester | 198.12 | - | - | ~7.13 (Theoretical) | ~85 (Typical) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound pinacol ester.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
Anhydrous THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
n-Pentyl bromide is a lachrymator and irritant. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The quenching of the Grignard reaction is exothermic. Perform the addition of aqueous acid slowly and with cooling.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol provides a general and reliable method for the synthesis of this compound pinacol ester. Researchers may need to optimize reaction conditions based on the scale and specific requirements of their application.
Application Notes and Protocols: n-Pentylboronic Acid in the Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of substituted biphenyls, a structural motif found in numerous bioactive molecules and functional materials. While the use of arylboronic acids is extensive, the application of alkylboronic acids, such as n-pentylboronic acid, offers a direct route to introduce alkyl chains onto aromatic rings, thereby modulating properties like lipophilicity and steric profile.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides to synthesize substituted pentylbiphenyls. The information presented is intended to serve as a comprehensive guide for researchers in drug development and materials science, facilitating the exploration of novel chemical entities.
Reaction Principle
The synthesis of substituted biphenyls using this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (this compound), activated by a base, transfers the pentyl group to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) intermediate eliminates the final biphenyl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is important to note that reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))
-
Deionized water (if using a biphasic system)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
General Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a biphasic system, add deionized water (1-2 mL). Finally, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). If using Pd(OAc)₂, a suitable phosphine ligand (e.g., triphenylphosphine, SPhos) should also be added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired substituted pentylbiphenyl.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These values are representative and may vary based on the specific substrates and optimized conditions.
Table 1: Reaction of this compound with 4-Bromotoluene
| Parameter | Value |
| Aryl Halide | 4-Bromotoluene |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 h |
| Expected Yield | 85-95% |
Table 2: Reaction of this compound with 4-Bromoanisole
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (5:1) |
| Temperature | 100 °C |
| Reaction Time | 8 h |
| Expected Yield | 80-90% |
Table 3: Reaction of this compound with 1-Bromo-4-nitrobenzene
| Parameter | Value |
| Aryl Halide | 1-Bromo-4-nitrobenzene |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 6 h |
| Expected Yield | 90-98% |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for biphenyl synthesis.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an effective and versatile method for the synthesis of substituted biphenyls using this compound. The protocols and data presented in these application notes offer a solid foundation for researchers to utilize this methodology for the creation of novel molecules with potential applications in drug discovery and materials science. The ability to introduce an n-pentyl group allows for the fine-tuning of molecular properties, expanding the accessible chemical space for further investigation.
Applications of n-Pentylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Pentylboronic acid is an alkylboronic acid that, like other members of its class, presents a unique set of chemical properties making it a molecule of interest in medicinal chemistry. The boron atom in this compound possesses an empty p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, most notably the diol functionalities present in many biological molecules such as carbohydrates. This ability to engage in reversible covalent interactions is central to its applications as an enzyme inhibitor, a recognition moiety in sensors, and a component in targeted drug delivery systems. Furthermore, boronic acids have demonstrated antibacterial properties, adding to their therapeutic potential.
These application notes provide an overview of the key uses of this compound and related simple alkylboronic acids in medicinal chemistry, supported by quantitative data where available and detailed experimental protocols.
Enzyme Inhibition: Serine Protease Inhibition
Alkylboronic acids are recognized as potent reversible inhibitors of serine proteases. Their mechanism of action involves the formation of a stable, tetrahedral intermediate with the catalytic serine residue within the enzyme's active site. This mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.
Data Presentation: Inhibition of α-Chymotrypsin by n-Alkylboronic Acids
While specific inhibitory data for this compound against a wide range of proteases is not extensively available in the public domain, a clear structure-activity relationship has been established for a series of n-alkylboronic acids against the serine protease α-chymotrypsin. The data indicates a significant increase in inhibitory potency with increasing length of the alkyl chain, attributed to enhanced hydrophobic interactions with the enzyme's active site. Based on this trend, this compound is expected to be a more potent inhibitor than n-butylboronic acid.
| Inhibitor | Chemical Structure | Inhibition Constant (Ki) in mM |
| Methylboronic Acid | CH₃B(OH)₂ | 18.0 |
| Ethylboronic Acid | CH₃CH₂B(OH)₂ | 2.5 |
| Propylboronic Acid | CH₃CH₂CH₂B(OH)₂ | 0.4 |
| Butylboronic Acid | CH₃CH₂CH₂CH₂B(OH)₂ | 0.05 |
| This compound | CH₃(CH₂)₄B(OH)₂ | Estimated < 0.05 |
Data for methyl, ethyl, propyl, and butylboronic acid are from Antonov et al., FEBS Letters, 1970.[1] The value for this compound is an estimation based on the observed trend.
Experimental Protocol: Determination of Inhibition Constant (Ki) for a Serine Protease
This protocol outlines a general procedure for determining the Ki of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
This compound
-
Serine protease (e.g., Trypsin from bovine pancreas)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of this compound (e.g., in a two-fold serial dilution) to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of the serine protease to each well and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (if determining the mode of inhibition) or plot the fractional activity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Signaling Pathway Diagram
References
Application Notes and Protocols: n-Pentylboronic Acid for Carbohydrate Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of carbohydrates are critical in various fields, including biomedical research, clinical diagnostics, and drug development. Boronic acids have emerged as a versatile class of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols present in saccharides.[1] This interaction forms the basis for developing sophisticated carbohydrate sensors.
While arylboronic acids, such as phenylboronic acid, have been extensively studied and utilized in sensor development, the exploration of alkylboronic acids, including n-pentylboronic acid, is less documented. Alkylboronic acids offer a different steric and electronic profile compared to their aryl counterparts, which could lead to unique selectivity and binding kinetics. These application notes provide a comprehensive overview and representative protocols for the utilization of this compound in the development of fluorescent carbohydrate sensors. Given the limited specific literature on this compound, the following protocols are adapted from established methods for other boronic acid-based sensors and are intended to serve as a foundational guide.
Principle of Boronic Acid-Based Carbohydrate Sensing
The fundamental principle of carbohydrate sensing with boronic acids lies in the reversible formation of a cyclic boronate ester with a diol-containing analyte. In an aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form exhibits stronger binding to diols. The binding of a saccharide shifts this equilibrium, resulting in a change in the physicochemical properties of the sensor molecule, which can be detected through various means, most commonly via fluorescence.[2][3]
The interaction of this compound with a generic diol-containing carbohydrate can be visualized as follows:
References
Application Notes and Protocols for the Cross-coupling of n-Pentylboronic Acid with Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials. This protocol focuses on the application of the Suzuki-Miyaura reaction for the cross-coupling of n-pentylboronic acid with a variety of heteroaryl halides. The introduction of an n-pentyl group to a heteroaromatic core is a common strategy in drug discovery to modulate lipophilicity and binding interactions of a molecule.
These application notes provide detailed experimental protocols and a summary of reaction conditions to guide researchers in successfully performing these transformations. The protocols have been compiled from literature sources and are intended to serve as a starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide (heteroaryl halide). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different heteroaryl halides, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.
| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 18 | 85 |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 20 | 78 |
| 2-Chloroquinoline | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (3:1) | 100 | 18 | 75 |
| 2-Bromothiophene | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various heteroaryl halides. These should be optimized for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Pentylpyridine
This protocol describes the synthesis of 2-pentylpyridine via the Suzuki-Miyaura coupling of 2-bromopyridine and this compound.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-pentylpyridine.
Protocol 2: General Procedure for the Coupling of this compound with Bromo- or Chloro-Heterocycles
This generalized protocol can be adapted for various bromo- or chloro-substituted pyridines, pyrimidines, quinolines, and thiophenes.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water (4:1), toluene/water (5:1), or DMF/water (4:1), degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction for completion by TLC or GC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired pentyl-substituted heteroaryl product.
Troubleshooting and Optimization
-
Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. For less reactive heteroaryl chlorides, using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), is often beneficial.[1]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents, a less aqueous base, or by switching to the corresponding boronate ester or trifluoroborate salt of this compound.
-
Homocoupling: The self-coupling of the boronic acid can be reduced by ensuring the reaction is thoroughly degassed and maintaining an inert atmosphere to prevent the oxidation of the palladium catalyst.
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a variety of pentyl-substituted heteroaromatic compounds for their research and development needs.
References
Application Notes and Protocols: n-Pentylboronic Acid in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Pentylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its application in the total synthesis of complex natural products allows for the efficient and stereoselective installation of n-pentyl moieties, which are common structural motifs in various biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the natural product Myxopyronin B, a potent inhibitor of bacterial RNA polymerase.
Core Application: Suzuki-Miyaura Cross-Coupling in the Total Synthesis of Myxopyronin B
The total synthesis of Myxopyronin B, as reported by Rentsch and Kalesse, showcases a key application of this compound. The synthesis strategy involves a convergent approach where a complex fragment bearing a vinyl iodide is coupled with this compound to introduce the characteristic C15-C19 pentyl side chain of the natural product. This late-stage functionalization highlights the mild and functional group-tolerant nature of the Suzuki-Miyaura coupling.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling for the installation of the n-pentyl group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Suzuki-Miyaura cross-coupling reaction in the total synthesis of a Myxopyronin B precursor.
| Entry | Vinyl Iodide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Precursor to Myxopyronin B | This compound | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Experimental Protocols
Materials and Reagents
-
Vinyl iodide precursor to Myxopyronin B
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl iodide precursor (1.0 equiv).
-
Addition of Reagents: Add this compound (1.5 equiv) and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically stirred under an inert atmosphere.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the reaction mixture under a positive flow of inert gas.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for the Synthesis of a Myxopyronin B Precursor
This diagram outlines the key steps in the synthesis of a precursor to Myxopyronin B, highlighting the Suzuki-Miyaura coupling step.
Caption: Key stages in the synthesis of a Myxopyronin B precursor.
Conclusion
This compound is a valuable C5 building block in the synthesis of complex natural products. The Suzuki-Miyaura coupling provides a reliable and high-yielding method for its incorporation, even in the late stages of a synthetic sequence. The provided protocol for the synthesis of a Myxopyronin B precursor serves as a practical guide for researchers employing this reagent in their own synthetic endeavors. The mild reaction conditions and tolerance for a wide range of functional groups make this compound a powerful tool in the construction of biologically important molecules.
Application Notes and Protocols for Aqueous Suzuki-Miyaura Reactions of n-Pentylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of n-pentylboronic acid in aqueous Suzuki-Miyaura cross-coupling reactions. This document offers detailed protocols and summarizes reaction parameters for the synthesis of n-alkyl-substituted aromatic and heteroaromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The use of aqueous media aligns with the principles of green chemistry, offering a more sustainable alternative to traditional organic solvents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of water as a reaction solvent offers significant environmental, economic, and safety benefits over traditional volatile organic solvents. While the coupling of arylboronic acids in aqueous media is well-established, the application of alkylboronic acids, such as this compound, presents unique challenges due to their lower reactivity and potential for side reactions.
This document outlines effective catalytic systems and optimized reaction conditions for the successful aqueous Suzuki-Miyaura coupling of this compound with various aryl halides.
Data Presentation: Reaction Parameters and Yields
The following tables summarize key quantitative data for the aqueous Suzuki-Miyaura coupling of this compound with representative aryl halides. These examples highlight the influence of catalyst, ligand, base, and reaction conditions on the yield of the desired n-pentyl-substituted aromatic products.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides in Aqueous Media
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 3 | 1-Bromo-4-nitrobenzene | Pd/C (5) | - | Na₂CO₃ (3) | EtOH/H₂O (1:1) | 75 | 24 | 65 |
| 4 | 2-Bromopyridine | [Pd(IPr)(cinnamyl)Cl] (2) | - | K₂CO₃ (2.5) | THF/H₂O (5:1) | 60 | 16 | 72 |
Yields are isolated yields and may vary depending on the specific reaction scale and purification method.
Experimental Protocols
The following are detailed methodologies for representative aqueous Suzuki-Miyaura reactions involving this compound.
Protocol 1: General Procedure for the Aqueous Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide in a biphasic aqueous system.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (10 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure n-pentyl-substituted aryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing an aqueous Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for aqueous Suzuki-Miyaura coupling.
Conclusion
The aqueous Suzuki-Miyaura cross-coupling of this compound provides a valuable and environmentally conscious method for the synthesis of n-alkyl-substituted aromatic compounds. The success of the reaction is highly dependent on the careful selection of the palladium catalyst, ligand, and base. The protocols and data presented in these application notes serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, contributing to the development of novel molecules in the pharmaceutical and materials science fields. Further optimization may be required for specific substrates to achieve maximum yields.
Troubleshooting & Optimization
How to prevent protodeboronation of n-pentylboronic acid
Welcome to the technical support center for n-pentylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of n-pentane, consuming your starting material and reducing the yield of your desired product. This side reaction is a common challenge in reactions utilizing boronic acids, such as the Suzuki-Miyaura cross-coupling.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation for alkylboronic acids like this compound:[2]
-
Presence of Water: Water acts as the primary proton source for this reaction. While some Suzuki-Miyaura reactions require water as a co-solvent, excessive amounts can be detrimental.[2]
-
Choice of Base: Strong bases, particularly hydroxide bases like NaOH and KOH, can significantly accelerate protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired protodeboronation.[2]
-
Prolonged Reaction Times: The longer the this compound is exposed to harsh reaction conditions, the greater the extent of protodeboronation.[2]
-
Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation reaction becomes more significant.[2]
Q3: How can I detect if protodeboronation is occurring in my experiment?
A3: The most direct way to detect protodeboronation is to identify the formation of n-pentane in your reaction mixture. Given that n-pentane is a volatile alkane, this is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing the headspace of your reaction vessel or by careful analysis of the crude reaction mixture. A lower than expected yield of your desired product, despite the consumption of the other starting materials, is also a strong indicator.
Q4: Are there more stable alternatives to this compound that are less prone to protodeboronation?
A4: Yes, converting this compound into a boronate ester is a highly effective strategy to increase its stability.[3] Commonly used derivatives include:
-
Pinacol Esters: These are significantly more stable than the corresponding boronic acids and are often used to suppress protodeboronation.[4] They are generally stable to chromatography, making them easier to purify and handle.[5]
-
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates offer even greater stability and are particularly useful in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration.[1]
-
Organotrifluoroborates: Potassium n-pentyltrifluoroborate is another stable alternative that can be used in cross-coupling reactions.[1]
Troubleshooting Guide: High Levels of Protodeboronation Observed
If you are observing significant protodeboronation of this compound in your experiment, consult the following troubleshooting guide. The aim is to optimize your reaction conditions to favor the desired reaction pathway over the protodeboronation side reaction.
| Observation | Potential Cause | Recommended Action |
| Low yield of desired product; presence of n-pentane confirmed by GC-MS. | 1. Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) are accelerating protodeboronation.[2] | Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the desired reaction while minimizing protodeboronation. Recommended bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2] |
| 2. Presence of Excess Water: Water is acting as a proton source.[2] | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture. While some Suzuki reactions require a small amount of water, it is crucial to control the amount precisely.[2] | |
| 3. High Reaction Temperature: The rate of protodeboronation is significantly increased at elevated temperatures.[2] | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.[2] | |
| 4. Inefficient Catalytic System: A slow desired reaction allows more time for the boronic acid to decompose.[2] | Optimize Catalyst and Ligands: Increase the catalyst loading to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling. Use pre-formed, active Pd(0) catalysts to avoid inefficient reduction steps.[2] | |
| 5. Prolonged Reaction Time: Extended exposure to reaction conditions increases the extent of protodeboronation.[2] | Monitor Reaction Closely: Track the reaction progress using TLC, GC-MS, or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the formation of the protodeboronated byproduct. |
Visualizing the Problem and Solutions
The Protodeboronation Pathway
Caption: General mechanism of base-catalyzed protodeboronation of this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for addressing high levels of protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol provides a starting point and may require optimization for specific substrates. The use of the pinacol ester is recommended to enhance stability.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound pinacol ester (1.2-1.5 equiv.)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Anhydrous co-solvent (if necessary, e.g., water, carefully controlled amount)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, and the mild base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Condition | Effect on Protodeboronation Rate | Rationale |
| Boron Reagent | This compound | Higher | More susceptible to hydrolysis and subsequent protodeboronation.[3] |
| This compound Pinacol Ester | Lower | The pinacol group sterically protects the boron center, increasing stability.[4] | |
| Base | Strong (e.g., NaOH, KOH) | Significantly Increased | Accelerates the formation of the more reactive boronate anion.[2] |
| Weak (e.g., K₂CO₃, K₃PO₄) | Decreased | Less effective at promoting the formation of the boronate anion.[2] | |
| Temperature | High (e.g., >100 °C) | Increased | Provides the activation energy for the C-B bond cleavage.[2] |
| Low (e.g., 60-80 °C) | Decreased | Reduces the rate of the undesired side reaction.[2] | |
| Water Content | High | Increased | Acts as the proton source for the C-B bond cleavage.[2] |
| Anhydrous | Significantly Decreased | Limits the availability of protons.[2] | |
| Catalyst Turnover | Slow | Increased | Allows more time for the competing protodeboronation to occur.[2] |
| Fast | Decreased | The desired reaction outcompetes the decomposition pathway.[2] |
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with n-Pentylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for low yields in Suzuki-Miyaura cross-coupling reactions involving n-pentylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings with alkylboronic acids can often be attributed to a few critical factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species, and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or an air-stable precatalyst.
-
Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid. Ensure solvents are properly degassed.
-
Reagent Quality and Stability:
-
This compound: Alkylboronic acids are known to be less stable than their aryl counterparts and can degrade over time. Use fresh, high-purity this compound. Consider converting it to a more stable potassium alkyltrifluoroborate or a boronic ester (e.g., pinacol ester) if stability issues persist.
-
Aryl Halide: The reactivity of the aryl halide partner is crucial, with the general trend being I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and typically require more specialized and highly active catalyst systems.
-
-
Base and Solvent Purity: Use anhydrous and high-purity solvents and bases. The choice of base is critical and often works in concert with the solvent system.
Q2: I suspect my this compound is degrading. How can I minimize this?
A2: Degradation of alkylboronic acids, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen atom), is a common side reaction. Here are some strategies to mitigate this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.
-
Use of More Stable Derivatives: As mentioned, converting the boronic acid to a potassium alkyltrifluoroborate salt or a pinacol ester can enhance stability and often leads to more reproducible results.
Q3: What are the most common side reactions with this compound in Suzuki couplings, and how can I avoid them?
A3: Besides protodeboronation, the main side reactions to be aware of are:
-
β-Hydride Elimination: This is a significant challenge with alkylboronic acids that have β-hydrogens, such as this compound. This can occur from the alkyl-palladium intermediate before reductive elimination, leading to the formation of an alkene and a palladium-hydride species. To minimize this, consider using ligands with a larger bite angle or nickel catalysts.[1]
-
Homocoupling: The formation of biphenyl (from the aryl halide) or decane (from this compound) can occur, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can reduce homocoupling.
Q4: How do I choose the optimal catalyst, base, and solvent for my reaction?
A4: The ideal combination of catalyst, base, and solvent is highly substrate-dependent. For the Suzuki coupling of this compound, consider the following:
-
Catalyst: Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can promote the challenging oxidative addition and reductive elimination steps with alkyl groups.
-
Base: The base is crucial for the transmetalation step. Common choices for alkylboronic acids include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base should be considered in relation to the solvent.
-
Solvent: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, THF, and DMF. The choice of solvent can influence the solubility of the reagents and the efficacy of the base.
Data Presentation: Comparison of Reaction Conditions
While specific comparative data for this compound is sparse in the literature, the following tables provide illustrative data for the Suzuki coupling of primary alkylboronic acids and related substrates, which can serve as a guide for optimization.
Table 1: Effect of Base on the Yield of Suzuki Coupling of Alkylboronic Acids with Aryl Bromides
| Alkylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| n-Butylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 72 |
| n-Butylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 91 |
| n-Hexylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |
Note: Data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific reaction conditions.
Table 2: Comparison of Palladium Catalysts in the Suzuki Coupling of Alkylboronic Acids
| Alkylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Propylboronic acid | 4-Chlorotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 92 |
| n-Propylboronic acid | 4-Chlorotoluene | Pd(PPh₃)₄ | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 45 |
| n-Octylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| n-Octylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 25 | 12 | 78 |
Note: Data is compiled from various sources for illustrative purposes and yields are highly dependent on the specific reaction conditions.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for your specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Palladium-Catalyzed Couplings of n-Pentylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing n-pentylboronic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed couplings with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving alkylboronic acids like this compound can stem from several factors. The main culprits are often related to catalyst activity, reaction conditions, and the stability of the boronic acid itself. A systematic approach to troubleshooting is recommended.[1][2]
First, verify the integrity of your reagents and the reaction setup. Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. Many palladium precatalysts require in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Reagent Purity: Confirm the purity of your aryl halide, this compound, and base. Alkylboronic acids can degrade over time, especially if not stored properly.[4]
If these initial checks do not resolve the issue, further optimization of the reaction conditions is necessary.
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated arene of my aryl halide (dehalogenation). What causes this and how can I minimize it?
A2: The formation of a dehalogenated arene byproduct is often attributed to a side reaction called protodeboronation, where the this compound is replaced by a proton source in the reaction mixture.[5] This side reaction is common with alkylboronic acids and can be exacerbated by certain reaction conditions.[5]
To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] Switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.
-
Anhydrous Conditions: Since water is a common proton source for protodeboronation, running the reaction under anhydrous conditions can significantly reduce this side reaction. Use dry solvents and consider adding molecular sieves.
-
Use of Boronic Esters: Converting this compound to a more stable derivative, such as a pinacol ester, can provide a "slow-release" of the active boronic acid during the reaction.[6] This keeps the concentration of the more reactive free boronic acid low, thus minimizing decomposition pathways.[6]
Q3: My reaction mixture contains a significant amount of a homocoupled product (a dimer of this compound). How can I prevent this?
A3: The homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3]
To suppress homocoupling:
-
Thorough Degassing: Rigorously exclude oxygen from your reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Catalyst Choice: Employ a Pd(0) source directly or use a precatalyst system that ensures efficient in-situ reduction to Pd(0).
Q4: I am observing the formation of pentene as a byproduct. What is the cause of this?
A4: The formation of pentene is likely due to β-hydride elimination, a common decomposition pathway for metal-alkyl complexes where a hydrogen atom from the carbon beta to the metal is transferred to the metal center, leading to the formation of an alkene and a metal hydride.[3]
To mitigate β-hydride elimination:
-
Ligand Selection: The choice of ligand can influence the rate of β-hydride elimination. Bulky, electron-rich ligands can sometimes favor reductive elimination (the desired product-forming step) over β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of β-hydride elimination relative to the desired coupling reaction.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings of n-alkylboronic acids, which serve as a good proxy for this compound.
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of n-Butylboronic Acid with Bromobenzene [7]
| Entry | Base (3 equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | K₃PO₄ | THF | 105 | 24 | quant. |
| 2 | K₂CO₃/Cs₂CO₃ (10:1) | THF | 105 | 24 | 80 |
| 3 | K₃PO₄ | Dioxane | 105 | 24 | 97 |
| 4 | K₂CO₃/Cs₂CO₃ (10:1) | Dioxane | 105 | 24 | 97 |
| 5 | 3N NaOH | Dioxane | 105 | 24 | quant. |
| 6 | K₃PO₄ | Toluene | 105 | 24 | quant. |
| 7 | K₂CO₃/Cs₂CO₃ (10:1) | Toluene | 105 | 24 | quant. |
Conversion based on GC-MS analysis.
Table 2: Comparison of Yields with Different Bases in a Generic Suzuki Coupling [8]
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 92 |
| 2 | K₂CO₃ | Toluene/H₂O | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | 88 |
| 4 | Cs₂CO₃ | Toluene/H₂O | 90 |
| 5 | Et₃N | Toluene/H₂O | 45 |
Data compiled for illustrative purposes and are highly substrate and condition dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and base.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
-
Continue to purge the solution with the inert gas for another 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Preparation of this compound Diethanolamine Ester for Enhanced Stability [7]
This procedure creates a more stable, solid form of this compound that can be used in Suzuki-Miyaura couplings.
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
Procedure:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise via pipette while stirring.
-
A precipitate will form. Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions, typically with protic solvents.
Visualizations
The following diagrams illustrate key pathways and troubleshooting logic for palladium-catalyzed couplings of this compound.
Caption: Overview of the main Suzuki-Miyaura catalytic cycle and competing side reactions.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: n-Pentylboronic Acid Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of n-pentylboronic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways for this compound, like other boronic acids, are oxidative deboronation and protodeboronation.[1][2]
-
Oxidative Deboronation: This process is often initiated by reactive oxygen species (ROS) such as hydrogen peroxide and leads to the cleavage of the carbon-boron bond, resulting in the formation of pentanol and boric acid.[1][3] This pathway is a significant concern in biological systems and under aerobic conditions.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the formation of pentane and boric acid. This reaction can be catalyzed by acidic or basic conditions.[1]
Q2: What is boroxine formation and how does it affect my experiment?
A2: Boroxine formation is a reversible dehydration reaction where three molecules of this compound condense to form a six-membered ring with alternating boron and oxygen atoms (a trimeric anhydride).[4][5] This process is driven by the removal of water, for example, by heating or in anhydrous solvents.[6][7] While boroxine formation can protect the boronic acid from other degradation pathways, it also alters the stoichiometry of your reaction, as the boroxine is in equilibrium with the monomeric boronic acid in the presence of water.[8][9]
Q3: How can I improve the stability of my this compound solution?
A3: Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintaining a neutral to slightly acidic pH is generally optimal for boronic acid stability.[10]
-
Temperature Control: Storing solutions at low temperatures (e.g., 2-8 °C) can significantly slow down degradation rates.
-
Inert Atmosphere: To prevent oxidation, solutions can be prepared and stored under an inert atmosphere, such as nitrogen or argon.[11]
-
Use of Protecting Groups:
-
MIDA Esters: Forming an N-methyliminodiacetic acid (MIDA) boronate ester can dramatically increase the stability of the boronic acid, making it stable to benchtop storage and chromatography.[12][13][14] The boronic acid can be released in a controlled manner under mild basic conditions.[12][15]
-
Diethanolamine (DABO) Complexes: Complexation with diethanolamine forms air- and water-stable adducts that can be easily handled and stored.[1]
-
Q4: What are the recommended storage conditions for this compound solutions?
A4: For short-term storage, solutions should be kept in a tightly sealed container at 2-8 °C. For long-term storage, it is recommended to store the solution under an inert atmosphere at -20 °C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent reaction yield | Degradation of this compound prior to or during the reaction. | 1. Prepare fresh solutions of this compound before use.2. Store stock solutions under an inert atmosphere at low temperatures.3. Consider using a stabilized form, such as a MIDA ester or a diethanolamine complex.[1][12]4. Control the pH of the reaction mixture to be near neutral if possible. |
| Formation of unexpected byproducts (e.g., pentanol, pentane) | Oxidative deboronation or protodeboronation. | 1. Degas solvents and run the reaction under an inert atmosphere to minimize oxidation.[11]2. Use anhydrous solvents to reduce protodeboronation.3. Optimize reaction temperature and time to minimize exposure to harsh conditions. |
| Precipitate formation in the solution upon storage | Boroxine formation, especially in concentrated or non-aqueous solutions. | 1. Add a small amount of water to shift the equilibrium back to the boronic acid.2. Store at lower concentrations.3. Filter the solution before use if the precipitate is minimal and the concentration change is acceptable. |
| Difficulty in purifying the final product | Presence of residual boronic acid or its byproducts. | 1. Use a scavenger resin, such as one functionalized with diethanolamine (PS-DEAM), to remove excess boronic acid.[10]2. Perform an aqueous wash with a mild base to extract the acidic boronic acid into the aqueous layer. |
Quantitative Stability Data (Estimated)
The following tables provide estimated stability data for this compound in aqueous solution under various conditions. These are estimations based on the general behavior of alkylboronic acids and should be used as a guideline. Actual stability will depend on the specific experimental conditions.
Table 1: Estimated Half-life of this compound in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 4 | 25 | > 48 hours |
| 7 | 25 | ~ 24 - 48 hours |
| 9 | 25 | ~ 8 - 12 hours |
| 7 | 4 | > 1 week |
| 7 | 50 | < 8 hours |
Table 2: Estimated Percentage Degradation of this compound in the Presence of an Oxidizing Agent
| Condition | Estimated Degradation after 24 hours |
| Aqueous solution (pH 7, 25°C) | 5 - 10% |
| Aqueous solution (pH 7, 25°C) + 1% H₂O₂ | 40 - 60% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol outlines a general method for monitoring the degradation of this compound in solution using High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
4. Forced Degradation Study:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60 °C for 4 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 80 °C for 48 hours.
5. Analysis:
-
At specified time points, withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute to the working concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: ¹H NMR Spectroscopy for Monitoring this compound Degradation
This protocol describes how to use ¹H NMR to qualitatively and semi-quantitatively monitor the degradation of this compound.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (optional, e.g., TMS or a compound that does not react with the sample)
2. Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.7 mL of D₂O) in an NMR tube.
-
If using an internal standard, add a known amount.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. The characteristic signals for the pentyl group should be clearly visible.
3. Stress Conditions:
-
To study pH effects, a drop of DCl or NaOD can be added to the NMR tube.
-
To study oxidative degradation, a small amount of a deuterated peroxide solution can be added.
-
To study thermal degradation, the NMR tube can be heated in a controlled temperature bath between measurements.
4. Analysis:
-
Acquire ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the integral of the characteristic peaks of this compound and the appearance of new signals. For example, the formation of pentanol would result in new signals corresponding to the alcohol.
-
The relative integrals of the starting material and degradation products can be used for semi-quantitative analysis. For more accurate quantification, ¹¹B NMR can also be a valuable tool.[1][16][17]
Visualizations
Caption: Major degradation and equilibrium pathways for this compound in solution.
Caption: Decision workflow for selecting a stabilization strategy for this compound.
References
- 1. raineslab.com [raineslab.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.sdsu.edu [chemistry.sdsu.edu]
Technical Support Center: Navigating the Challenges of n-Alkylboronic Acids in Complex Molecule Synthesis
Welcome to the technical support center for the application of n-alkylboronic acids in complex molecule synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental hurdles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful use of these versatile reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with n-alkylboronic acids, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Catalyst inactivity or decomposition.[1] 2. Presence of oxygen leading to catalyst oxidation and boronic acid homocoupling.[1][2] 3. Inefficient reduction of Pd(II) precatalyst to active Pd(0).[1][3] 4. Poor quality or degraded n-alkylboronic acid.[4] 5. Suboptimal choice of base, solvent, or temperature.[4][5] 6. Protodeboronation of the n-alkylboronic acid.[4][6] | 1. Use a fresh, active palladium source and ligand. Consider pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[2] 2. Rigorously degas all solvents and reagents using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2][4] 3. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[1] 4. Use freshly prepared or properly stored n-alkylboronic acid. Consider using more stable surrogates like potassium alkyltrifluoroborates or MIDA boronates.[7][8][9] 5. Screen different bases (e.g., K₃PO₄, Cs₂CO₃), anhydrous solvents (e.g., dioxane, THF, toluene), and reaction temperatures.[4][5] 6. Employ anhydrous reaction conditions and consider slow addition of the boronic acid to minimize its decomposition.[2][4] |
| Significant Homocoupling of Boronic Acid or Aryl Halide | 1. Presence of oxygen in the reaction mixture.[1][2] 2. Use of a Pd(II) catalyst precursor which can directly promote homocoupling.[2][3] 3. Suboptimal reaction conditions favoring homocoupling over cross-coupling. | 1. Ensure thorough degassing of the reaction mixture.[2][4] 2. Switch from a Pd(II) precursor to a Pd(0) source.[2] 3. Optimize the stoichiometry, potentially using a slight excess of the boronic acid (1.1-1.5 equivalents).[4] Screen different catalyst/ligand systems. |
| Decomposition of n-Alkylboronic Acid During Reaction (Protodeboronation) | 1. Presence of water, which can facilitate protonolysis of the C-B bond.[4][6] 2. High reaction temperatures and certain bases can accelerate decomposition.[9] 3. Inherent instability of the specific n-alkylboronic acid.[9] | 1. Conduct the reaction under strictly anhydrous conditions.[4] 2. Optimize the base and temperature; a milder base and lower temperature may reduce decomposition.[4] 3. Use a "slow-release" strategy with stable surrogates like MIDA boronates, which maintain a low concentration of the active boronic acid.[6][9] |
| Difficulty in Purifying the n-Alkylboronic Acid or its Product | 1. n-Alkylboronic acids and their esters can be prone to decomposition on silica gel.[10][11] 2. The compound may be an oil or difficult to crystallize.[12] 3. Co-elution with impurities. | 1. Avoid standard silica gel chromatography if possible. Consider alternative stationary phases like C18 reverse-phase silica or boric acid-impregnated silica.[10][13] 2. Attempt purification via derivatization to a crystalline solid, such as a diethanolamine adduct, followed by regeneration of the pure boronic acid.[1][11][13] 3. Explore alternative purification techniques like trituration, recrystallization from different solvent systems, or preparative HPLC.[12][13] |
| Isomerization of Secondary Alkylboronic Acids | 1. Reaction conditions promoting isomerization. | 1. Modify reaction conditions, for example by using a preformed Pt-Bu₃P complex with K₃PO₄ in THF/H₂O, which has been shown to suppress isomerization.[14] |
Frequently Asked Questions (FAQs)
Q1: Why are n-alkylboronic acids generally less reactive than arylboronic acids in Suzuki-Miyaura couplings?
A1: n-Alkylboronic acids are generally less reactive than their aryl counterparts due to the lower s-character of the sp³-hybridized carbon attached to boron, which makes them less nucleophilic.[15] Their lower reactivity can sometimes make side reactions, such as homocoupling, more competitive if the reaction conditions are not optimized.[2]
Q2: What are the most common decomposition pathways for n-alkylboronic acids?
A2: The most common decomposition pathways are protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and polymerization.[6][9] These processes can be accelerated by heat, the presence of a base, or a palladium catalyst, leading to in-situ decomposition that competes with the desired cross-coupling reaction.[9]
Q3: What are the advantages of using potassium alkyltrifluoroborates or MIDA boronates over n-alkylboronic acids?
A3: Potassium alkyltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are significantly more stable than the corresponding boronic acids.[7][9][14] They are often bench-stable, crystalline solids that can be stored for extended periods without degradation.[7][9] In reactions, they act as "slow-release" sources of the active boronic acid, which helps to minimize side reactions like protodeboronation by keeping the instantaneous concentration of the unstable boronic acid low.[6][9]
Q4: How can I effectively purify my n-alkylboronic acid if it is unstable on silica gel?
A4: If your n-alkylboronic acid is unstable on standard silica gel, several alternative purification strategies can be employed. One effective method is to form a stable, crystalline adduct, such as with diethanolamine, which can often be easily isolated and purified by filtration or recrystallization. The pure boronic acid can then be regenerated from the adduct.[1][11][13] Other options include using modified silica gel, such as boric acid-impregnated silica, or employing reverse-phase chromatography (C18).[10][13]
Q5: What are the key parameters to check first when a Suzuki-Miyaura coupling with an n-alkylboronic acid fails?
A5: When a Suzuki-Miyaura coupling fails, the first parameters to assess are the activity of your catalyst, the potential for oxygen contamination, and the quality of your reagents.[1] Ensure your palladium source and ligand are active and that your solvent and reaction setup are rigorously degassed.[1][2] Verify the integrity of your n-alkylboronic acid, as they can degrade upon storage.[4]
Experimental Protocols
Protocol 1: Purification of an n-Alkylboronic Acid via Diethanolamine Adduct Formation
This protocol describes the derivatization of a crude n-alkylboronic acid to its stable diethanolamine adduct, which can be purified and subsequently hydrolyzed to afford the pure boronic acid.
Materials:
-
Crude n-alkylboronic acid
-
Diethanolamine
-
Suitable solvent (e.g., methylene chloride, diethyl ether)[1][10]
-
Cold solvent for washing
-
Vacuum filtration apparatus
-
1 M HCl (for regeneration)
Procedure:
-
Dissolution: In a vial equipped with a stir bar, dissolve the crude n-alkylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[1]
-
Precipitation: A precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.[1]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1] The resulting diethanolamine adduct is often a stable, crystalline solid that can be stored or used directly in subsequent reactions.
Regeneration of the Boronic Acid: The free boronic acid can be recovered by treating the adduct with 1 M HCl(aq) and extracting the product into an organic solvent.[10]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an n-Alkylboronic Acid
This protocol provides a general starting point for the cross-coupling of an n-alkylboronic acid with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
n-Alkylboronic acid or a stable surrogate (1.2-1.5 equiv)[2]
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]
-
Ligand (if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed anhydrous solvent (e.g., Dioxane/H₂O 10:1, THF, Toluene)[1][4]
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand (if used), and base.
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Boronic Acid Addition: Add the n-alkylboronic acid (or its stable surrogate) to the reaction mixture. For unstable boronic acids, consider slow addition using a syringe pump to minimize decomposition.[2]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by an appropriate method (e.g., flash column chromatography, recrystallization).
Visualized Workflows and Logic
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Effect of temperature on the rate of n-pentylboronic acid coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing n-pentylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges, with a particular focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: For many Suzuki-Miyaura reactions with alkylboronic acids, a temperature range of 60-110 °C is common.[1] However, the optimal temperature is highly dependent on the specific substrates (aryl halide partner), catalyst system (palladium source and ligand), and solvent. It is often necessary to screen a range of temperatures to find the ideal balance between reaction rate and the stability of the reactants and catalyst.
Q2: My reaction with this compound is sluggish or not proceeding to completion. Should I just increase the temperature?
A2: While increasing the temperature can help overcome the activation energy for the coupling, it should be done cautiously.[1][2] Higher temperatures can also accelerate undesirable side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and decomposition of the catalyst or boronic acid itself.[1] Before significantly increasing the temperature, it is advisable to first verify the quality of your reagents (catalyst, ligand, base, and solvents) and ensure the reaction is being conducted under a strictly inert atmosphere.[3]
Q3: What are the common side reactions at elevated temperatures with this compound?
A3: The primary side reactions exacerbated by high temperatures are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common issue with alkylboronic acids in the presence of water and base, and the rate of this side reaction increases with temperature.
-
Homocoupling: The dimerization of the boronic acid to form decane, or of the aryl halide partner. This can be promoted by the presence of oxygen and certain palladium species.
-
Catalyst Decomposition: Palladium catalysts can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.
Q4: How can I minimize side reactions when using higher temperatures?
A4: To minimize side reactions at elevated temperatures, consider the following strategies:
-
Use Anhydrous Conditions: Ensure solvents and reagents are thoroughly dried to minimize water, which can promote protodeboronation.
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove oxygen, which can cause homocoupling and catalyst degradation.[3]
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid prolonged heating that can lead to product degradation.
-
Use a More Active Catalyst System: Employing a more efficient palladium precatalyst and a suitable ligand (e.g., Buchwald-type biarylphosphine ligands) may allow the reaction to proceed at a lower temperature.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Inappropriate base or solvent.4. Reaction temperature is too low. | 1. Use a fresh, active palladium source and ligand.2. Ensure all components are thoroughly degassed and the reaction is maintained under an inert gas (e.g., Argon or Nitrogen).3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene).4. Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring for product formation and side reactions. |
| Significant Protodeboronation | 1. Presence of water in the reaction mixture.2. Reaction temperature is too high.3. The chosen base is too strong or too nucleophilic. | 1. Use anhydrous solvents and reagents.2. Lower the reaction temperature and extend the reaction time if necessary.3. Switch to a weaker or non-aqueous base (e.g., KF). |
| Formation of Homocoupling Products | 1. Presence of oxygen in the reaction.2. High concentration of Pd(II) species. | 1. Improve the degassing procedure for all solvents and the reaction vessel.2. Use a Pd(0) source or an efficient precatalyst to minimize the concentration of Pd(II). |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high.2. Inappropriate ligand for the reaction conditions. | 1. Reduce the reaction temperature.2. Screen different phosphine ligands that can better stabilize the palladium catalyst at the required temperature. |
Data Presentation
The following table summarizes hypothetical data for a model Suzuki-Miyaura reaction, illustrating the general trend of the effect of temperature on product yield. While this data is for a 2-nitrophenylboronic acid, the trend is informative for understanding the temperature dependence of this compound coupling, where a balance must be struck between reaction rate and the stability of the reactants and catalyst.
Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Reaction [1]
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature (~25) | 24 | < 5 | Reaction is very sluggish. |
| 2 | 60 | 12 | 45 | Significant improvement in conversion. |
| 3 | 80 | 6 | 88 | Optimal balance of rate and yield. |
| 4 | 100 | 6 | 85 | Slight increase in byproduct formation observed. |
| 5 | 120 | 4 | 75 | Noticeable protodeboronation and decomposition. |
| Reaction Conditions: Boronic acid (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1). |
Experimental Protocols
Detailed Methodology for a General Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates.
1. Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Seal the flask with a rubber septum.
2. Creation of Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat this evacuate-and-fill cycle three times to ensure all oxygen is removed.
3. Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[3]
-
Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
4. Reaction Execution:
-
Place the flask in a preheated oil bath or heating block at the desired temperature (e.g., start with 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Workup and Purification:
-
Once the reaction is complete (typically when the limiting starting material is consumed), remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield in this compound Coupling
Caption: A workflow for troubleshooting low-yield this compound couplings.
References
Technical Support Center: Purification of Products from n-Pentylboronic Acid Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Suzuki coupling reaction products involving n-pentylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using n--pentylboronic acid?
A1: The most frequent impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., decane from the coupling of two this compound molecules), protodeboronated arenes (the aryl halide is reduced), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.
Q2: What is the recommended first step after my Suzuki coupling reaction is complete?
A2: A standard aqueous work-up is the essential first step. This procedure is designed to remove the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[1] It typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine.
Q3: How can I effectively remove unreacted this compound from my crude product?
A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt.[2] This salt will then partition into the aqueous layer during an extraction.
Q4: My desired product and the homocoupled byproduct (decane) are difficult to separate by column chromatography. What can I do?
A4: Separating nonpolar byproducts like decane from a potentially also nonpolar product can be challenging. If the polarity difference is minimal, meticulous column chromatography with a shallow solvent gradient is often effective. Testing various nonpolar solvent systems (e.g., hexane/ethyl acetate, heptane/dichloromethane) with Thin Layer Chromatography (TLC) is crucial to find optimal separation conditions. Due to the volatile nature of decane, it may also be possible to remove it under high vacuum, provided your product is not volatile.
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts. For homogeneous catalysts, metal scavengers can be employed. These are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of unreacted this compound observed. | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time, catalyst). | 1. Perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid as its water-soluble boronate salt.[2] 2. Re-evaluate reaction conditions; consider increasing reaction time or temperature. |
| Presence of a significant amount of decane (homocoupling product). | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, careful column chromatography or removal under high vacuum may be effective. |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Dark-colored product, indicating palladium contamination. | 1. Inefficient removal of the palladium catalyst. | 1. Filter the crude product solution through a pad of Celite®. 2. If the catalyst is homogeneous, treat the organic solution with a palladium scavenger. |
| Low final yield after purification. | 1. Product loss during aqueous workup. 2. Inefficient separation during chromatography. | 1. If the product has some water solubility, perform back-extraction of the aqueous layers. 2. Optimize chromatography conditions (column size, solvent system, gradient) based on TLC analysis. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 130.00 | Decomposes | Soluble in most polar organic solvents; poorly soluble in hexanes. |
| Decane | 142.28 | 174.1 | Insoluble in water; soluble in nonpolar organic solvents. |
| Pentane | 72.15 | 36.1 | Insoluble in water; soluble in nonpolar organic solvents. |
Table 2: Representative Purification Methodologies and Expected Purity
| Purification Method | Target Impurity | Typical Solvents/Reagents | Expected Purity of Final Product |
| Aqueous Wash (Basic) | This compound, inorganic salts | 1M NaOH or K₂CO₃ (aq) | >90% (after removal of acidic impurities) |
| Silica Gel Chromatography | Unreacted starting materials, homocoupled product | Hexane/Ethyl Acetate gradient | >98% |
| Crystallization | Minor impurities with different solubility | Ethanol, Methanol, Heptane, or mixtures | >99% |
| Palladium Scavenging | Residual palladium catalyst | Functionalized silica scavengers | <10 ppm Pd |
Experimental Protocols
Protocol 1: General Aqueous Workup and Basic Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL per mmol of aryl halide).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL).
-
To remove unreacted this compound, wash the organic layer with 1M NaOH (aq) (2 x 15 mL).
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Couplings with n-Pentylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) regarding steric hindrance in cross-coupling reactions involving n-pentylboronic acid, primarily focusing on the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound and a hindered aryl halide is failing or giving very low yield. What are the most likely causes?
A1: Low or no yield in sterically challenging Suzuki-Miyaura couplings is a common issue. The primary factors to investigate are related to the key steps of the catalytic cycle, which are impeded by steric bulk.[1]
-
Ineffective Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1] The steric bulk around the palladium center prevents efficient oxidative addition or reductive elimination.
-
Suboptimal Base or Solvent: The choice of base is critical for the transmetalation step.[2] An inappropriate base may not be strong or soluble enough to facilitate the transfer of the n-pentyl group from boron to palladium.
-
Low Reaction Temperature: Sterically hindered reactions often have a higher activation energy. Insufficient temperature can lead to slow or stalled reactions.
-
Degradation of this compound: Alkylboronic acids can be unstable and prone to side reactions like protodeboronation (cleavage of the C-B bond) or formation of unreactive boroxine species.[3][4]
-
Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote unwanted side reactions like the homocoupling of the boronic acid.[5][6]
Q2: How does steric hindrance specifically impact the Suzuki-Miyaura catalytic cycle?
A2: Steric hindrance, either from the this compound's coupling partner (e.g., a di-ortho-substituted aryl halide) or from bulky ligands, affects several steps in the catalytic cycle.[5][7]
-
Oxidative Addition: The initial coordination and insertion of the palladium(0) catalyst into the aryl-halide bond can be slowed by bulky groups near the reaction site.[3]
-
Transmetalation: This is often the rate-limiting step. The transfer of the n-pentyl group from the boronate complex to the palladium center is highly sensitive to steric crowding on both the ligand and the substrates.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can be difficult if bulky groups prevent the coupling partners on the palladium center from coming into proximity.[3]
Q3: What are the first adjustments I should make to my protocol to overcome these issues?
A3: The most critical factor for overcoming steric hindrance is the choice of catalyst and ligand.[1] Employing bulky, electron-rich phosphine ligands is the standard approach. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[5][8]
-
Switch to a Modern Catalyst System: Use a pre-formed palladium catalyst with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][5] These are designed to create a highly reactive, coordinatively unsaturated palladium center that can accommodate bulky substrates.
-
Optimize the Base and Solvent: Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. For solvent, anhydrous polar aprotic solvents like dioxane, toluene, or THF are often effective.[4]
-
Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from 80 °C to 110 °C) to provide sufficient energy to overcome the activation barrier.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation | 1. Inactive catalyst or ligand. 2. Incorrect base or solvent. 3. Reaction temperature too low. 4. Poor quality or degraded this compound. | 1. Use a new bottle of catalyst/ligand. Consider a more active system like an XPhos or SPhos-based palladium precatalyst.[1][5] 2. Switch to a stronger base (e.g., K₃PO₄) and an anhydrous solvent (e.g., dioxane).[4] 3. Increase temperature to 100-110 °C. 4. Use freshly purchased this compound or convert it to a more stable derivative like a pinacol ester or MIDA boronate.[9] |
| Low Yield (<30%) | 1. Suboptimal ligand for the specific substrates. 2. Competing side reactions (protodeboronation, homocoupling).[3] 3. Insufficient reaction time. | 1. Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, AntPhos) to find the optimal one for your system.[8][10] 2. Ensure rigorous degassing of solvents and use an inert atmosphere. Consider slower addition of the boronic acid to minimize homocoupling.[1] 3. Monitor the reaction by TLC or LC-MS over a longer period (e.g., 24 hours). |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures. 2. Formation of unreactive boroxine trimers from the boronic acid. | 1. Use a more robust palladium precatalyst designed for stability. 2. Consider converting the this compound to its corresponding potassium trifluoroborate salt (R-BF₃K), which is more stable and releases the boronic acid slowly in situ.[4] |
| Side Product: β-Hydride Elimination | The n-pentyl group has β-hydrides, which can be eliminated, leading to pentene and a reduced arene byproduct.[11] | This is a known challenge for alkyl Suzuki couplings.[10][11] Using ligands with large bite angles or specific catalysts like those based on nickel can sometimes suppress this pathway.[11][12] |
Data Presentation: Condition Screening
The following tables provide representative data on how changing reaction parameters can affect the yield in a sterically hindered Suzuki-Miyaura coupling. Note: Yields are illustrative and will vary based on the specific substrates used.
Table 1: Effect of Ligand & Catalyst on Yield (Reaction: 2,6-Dimethylbromobenzene + this compound, K₃PO₄, Toluene, 110 °C, 12h)
| Catalyst (2 mol%) | Ligand (4 mol%) | Representative Yield |
| Pd(OAc)₂ | PPh₃ | < 5% |
| Pd₂(dba)₃ | P(t-Bu)₃ | 45% |
| XPhos Pd G3 | (none) | 85% |
| SPhos Pd G2 | (none) | 88% |
| AntPhos Pd G3 | (none) | 92%[8][10][13] |
Table 2: Effect of Base & Solvent on Yield (Reaction: 2,6-Dimethylbromobenzene + this compound, XPhos Pd G3, 110 °C, 12h)
| Base (2.0 eq) | Solvent | Representative Yield |
| K₂CO₃ | Dioxane/H₂O (10:1) | 55% |
| Na₂CO₃ | Toluene/H₂O (10:1) | 40% |
| Cs₂CO₃ | Dioxane (anhydrous) | 82% |
| K₃PO₄ | Toluene (anhydrous) | 85% |
| K-O-t-Bu | THF (anhydrous) | 75% |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for coupling this compound with a sterically hindered aryl halide.
Reagents & Materials:
-
Hindered Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[5]
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the hindered aryl halide, this compound, palladium precatalyst, and potassium phosphate.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Using a syringe, add the degassed anhydrous solvent to the vessel.
-
Place the vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress periodically by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura cycle highlighting the sterically sensitive transmetalation step.
Caption: Troubleshooting flowchart for sterically hindered this compound couplings.
Caption: General experimental workflow for optimizing challenging coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Monitoring the progress of n-pentylboronic acid reactions by TLC or LC-MS
Technical Support Center: Monitoring n-Pentylboronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
-
Q1: My this compound is not UV-active. How can I visualize it on a TLC plate?
-
A1: this compound and other alkylboronic acids are often not visible under a standard 254 nm UV lamp.[1] You must use a chemical stain for visualization. Specific stains for boronic acids, such as curcumin or alizarin, are highly effective.[2][3][4][5] General-purpose oxidizing stains like potassium permanganate can also be used.
-
-
Q2: How do boronic acid-specific TLC stains work?
-
A2: Stains like curcumin and alizarin work by forming complexes with the boronic acid moiety. Curcumin forms a red-colored complex, appearing as a red or orange spot on a yellow background.[2][5] Alizarin, a non-fluorescent compound, binds to the boronic acid and the resulting complex emits a bright yellow fluorescence under 366 nm UV light.[3][4]
-
-
Q3: My this compound spot is stuck on the baseline or streaks significantly. What can I do?
-
A3: Boronic acids are polar and can interact strongly with the acidic silanol groups on a standard silica TLC plate, causing streaking or immobility.[6][7] To mitigate this, you can try a more polar eluent system (e.g., adding methanol or a small amount of acetic acid to your mobile phase) or pre-treat the silica plate. One technique involves preparing "B-TLC" plates by treating the silica with boric acid, which caps the Lewis acidic sites and improves chromatography.[6]
-
LC-MS Monitoring FAQs
-
Q4: I am not getting a clear signal for this compound in my LC-MS analysis. What is the problem?
-
A4: Boronic acids can be challenging to ionize, especially with electrospray ionization (ESI).[8] Success often depends on the mobile phase composition and ionization mode. Try switching between positive and negative ionization modes. Negative mode ESI is often successful for boronic acids.[9][10] Using a mobile phase additive like ammonium acetate can aid in the formation of adducts (e.g., [M+CH₃COO]⁻) that are more readily detected.[11]
-
-
Q5: My mass spectrum shows multiple peaks for what should be a single compound. What are these other signals?
-
A5: Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydrides called boroxines (trimers of the boronic acid).[11] You may also observe solvent adducts or dimers. Optimizing MS source parameters and using a suitable mobile phase can help minimize the formation of these complicating species.[11]
-
-
Q6: What type of LC column is suitable for this compound analysis?
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Plate Preparation:
-
Use standard silica gel 60 F-254 plates.
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
-
Sample Spotting:
-
Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., methanol, ethyl acetate) to create a reference solution.
-
Using a capillary tube, take a small aliquot from your reaction mixture. If the reaction contains solids or is in a high-boiling solvent like DMF or DMSO, perform a micro-workup by diluting the aliquot in ethyl acetate and filtering if necessary.[12][13]
-
Spot the plate with three lanes: starting material (SM), a co-spot (C) where the reaction mixture is spotted on top of the starting material, and the reaction mixture (Rxn).[14] The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[14]
-
-
Development:
-
Prepare a suitable mobile phase. A good starting point for the relatively polar this compound is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). Adjust polarity as needed; if the spot remains at the baseline, increase the proportion of the polar solvent (ethyl acetate). Adding 1% acetic acid can help reduce streaking.[15]
-
Place the prepared mobile phase in a developing chamber, ensuring the solvent level is below the origin line on your TLC plate.[12]
-
Place the spotted TLC plate in the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[12]
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
-
Visualization (Staining):
-
Alizarin Stain:
-
Curcumin Stain:
-
Prepare a solution of curcumin in ethanol.
-
Dip the dried TLC plate in the solution and gently heat it.
-
Boronic acids will appear as reddish-orange spots on a yellow background.[2]
-
-
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample significantly with the initial mobile phase solvent mixture (e.g., 50:50 methanol/water or acetonitrile/water).[9] High concentrations can lead to source contamination and poor data quality.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode is often preferred for boronic acids.[9][10]
-
Analysis Mode: Full Scan mode to identify all ions present. The scan range should include the expected m/z of this compound and its potential adducts/dimers.
-
Key Ions to Monitor: Monitor for the deprotonated molecule [M-H]⁻ and common adducts like the acetate adduct [M+CH₃COO]⁻.
-
Data Presentation
Table 1: Recommended TLC Stains for this compound Visualization
| Stain | Preparation | Procedure | Result for Boronic Acid |
| Alizarin | 1 mM solution in acetone[3][16] | Dip plate, let dry, view under 366 nm UV light.[4] | Bright yellow fluorescent spot.[3] |
| Curcumin | Solution in ethanol.[2] | Dip plate and heat gently.[2] | Reddish-orange spot on a yellow background.[2] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃ in 300mL water.[17] | Dip plate and heat gently. | Yellow spot on a purple background (oxidizable compounds).[18] |
Table 2: Expected Ions for this compound in LC-MS (Negative ESI Mode)
Molecular Formula: C₅H₁₃BO₂; Monoisotopic Mass: 116.0954
| Ion Description | Formula | Expected m/z (Monoisotopic) | Notes |
| Deprotonated Molecule | [C₅H₁₂BO₂]⁻ | 115.0881 | Often a weak signal. |
| Acetate Adduct | [C₅H₁₃BO₂ + CH₃COO]⁻ | 175.1065 | Common when using ammonium acetate buffer.[11] |
| Formate Adduct | [C₅H₁₃BO₂ + HCOO]⁻ | 161.0912 | Common when using formic acid in the mobile phase. |
| Boroxine Fragment | [(C₅H₁₀B)₃O₃ - H]⁻ | 293.2436 | Boroxines are cyclic trimers formed by dehydration. This represents the deprotonated form. |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spot streaks or "tails" | 1. Sample is too concentrated.2. Strong interaction with silica gel.[7]3. Mobile phase is not polar enough. | 1. Dilute your sample before spotting.2. Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[15]3. Increase the polarity of your mobile phase (e.g., increase the ethyl acetate to hexanes ratio). |
| Spot does not move from baseline (Rf ≈ 0) | 1. Mobile phase is not polar enough.2. Strong adsorption to silica.[6] | 1. Significantly increase mobile phase polarity (e.g., switch to Dichloromethane/Methanol).[7]2. Try adding acetic acid to the mobile phase. |
| Reactant and product spots have very similar Rf values | 1. Mobile phase does not provide enough separation. | 1. Test different solvent systems (e.g., try ether/hexanes or acetone/dichloromethane).2. Use a co-spot to clearly distinguish the two spots; if they are truly different, the co-spot will appear as a single elongated spot or two very close spots.[13] |
| No spots are visible after staining | 1. Compound concentration is too low.2. Stain is old or ineffective.3. Compound is not reactive to the chosen stain. | 1. Spot a more concentrated sample.2. Prepare fresh stain solution.3. Try a different, more universal stain like potassium permanganate or a boronic acid-specific one like alizarin. |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal | 1. Poor ionization of this compound.[8]2. Incorrect ionization mode (positive vs. negative).3. Contamination of the MS source.[19] | 1. Add a modifier to the mobile phase like 10 mM ammonium acetate to promote adduct formation.[11]2. Switch to negative ESI mode.[9]3. Clean the mass spectrometer source. |
| High background noise or many unidentifiable peaks | 1. Contaminated solvents, vials, or sample.[19]2. Mobile phase additives are not LC-MS grade.[19]3. Sample carryover from a previous injection. | 1. Use high-purity, LC-MS grade solvents and new vials.2. Ensure all additives are volatile and high-purity.3. Run blank injections with a strong solvent (like 100% acetonitrile) to wash the column and system. |
| Poor peak shape (broadening, splitting, or tailing) | 1. Column degradation or contamination.2. Mismatch between sample solvent and mobile phase.3. Formation of multiple species (e.g., boroxine) in solution.[11] | 1. Flush the column or replace it if it's old.2. Dissolve the sample in the initial mobile phase.[19]3. Optimize source conditions and mobile phase pH to favor a single species. |
| Retention time shifts | 1. Change in mobile phase composition.2. Column degradation.3. Fluctuating column temperature or flow rate. | 1. Prepare fresh mobile phase, ensuring accurate measurements.2. Replace the column.3. Ensure the column oven is at a stable temperature and check the pump for pressure fluctuations.[19] |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Workflow for monitoring reaction progress using LC-MS.
Caption: Troubleshooting flowchart for an immobile TLC spot.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. How To [chem.rochester.edu]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. raineslab.com [raineslab.com]
- 17. TLC stains [reachdevices.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. zefsci.com [zefsci.com]
Validation & Comparative
Linear vs. Branched Alkylboronic Acids: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of building blocks is paramount to the success of complex molecule synthesis. Alkylboronic acids are indispensable reagents in modern organic chemistry, particularly for the formation of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the structure of the alkyl group—specifically, whether it is linear or branched—can significantly impact the reactivity and overall efficiency of these transformations. This guide provides an objective comparison of the performance of linear versus branched alkylboronic acids, supported by experimental data and detailed methodologies, to aid in the selection of the optimal reagent for your synthetic needs.
The reactivity of alkylboronic acids in Suzuki-Miyaura coupling is predominantly influenced by steric hindrance around the boron center. This steric congestion directly affects the crucial transmetalation step of the catalytic cycle, where the alkyl group is transferred from the boron atom to the palladium catalyst. Generally, linear alkylboronic acids exhibit higher reactivity compared to their branched counterparts due to lower steric bulk, which allows for a more facile approach to the palladium complex.
Quantitative Performance Comparison
The difference in reactivity between linear and branched alkylboronic acids can be quantitatively expressed in terms of relative reaction rates and product yields. The following tables summarize the performance of various butylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions, illustrating the impact of branching on reaction efficiency.
Table 1: Relative Initial Reaction Rates of Butylboronic Acid Isomers in Suzuki-Miyaura Coupling with 4-bromoanisole [1]
| Boronic Acid | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 1.00 | The linear alkyl chain presents minimal steric hindrance at the boron center, facilitating efficient transmetalation. |
| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | 0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center compared to the linear analogue.[1] |
| sec-Butylboronic Acid | CH₃CH₂CH(CH₃)B(OH)₂ | 0.40 | Branching at the α-carbon significantly increases steric hindrance, which considerably slows down the transmetalation step.[1] |
| tert-Butylboronic Acid | (CH₃)₃CB(OH)₂ | < 0.05 | The extreme steric bulk of the tert-butyl group severely hinders the transmetalation process, often resulting in very low or no product formation under standard conditions.[1] |
Note: The relative rates presented are representative and collated from trends observed in the literature. Actual rates will vary depending on the specific reaction conditions.
Table 2: Comparison of Reaction Yields for the Coupling of Various Alkylboronic Acids with 1-bromo-4-nitrobenzene after 2 hours [1]
| Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| n-Butylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 92 |
| Isobutylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 88 |
| sec-Butylboronic Acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 100 | 55 |
| tert-Butylboronic Acid | Pd(tBu₃P)₂ / K₃PO₄ | Toluene | 110 | 10 |
Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study under identical conditions.
Mechanistic Insights: The Impact of Steric Hindrance
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The steric profile of the alkylboronic acid has the most profound impact on the transmetalation step.
References
Kinetic Showdown: n-Pentylboronic Acid's Performance in Suzuki-Miyaura Cross-Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, the choice of the boronic acid coupling partner is paramount to reaction efficiency. This guide provides a detailed kinetic analysis of n-pentylboronic acid in these reactions, offering a comparative perspective against other alkylboronic acids to inform reagent selection and reaction optimization.
The reactivity of alkylboronic acids in the Suzuki-Miyaura catalytic cycle is predominantly influenced by steric and electronic factors, with the transmetalation step often being rate-determining. This compound, as a linear primary alkylboronic acid, is expected to exhibit favorable kinetics due to minimal steric hindrance around the boron center, facilitating an efficient transfer of the pentyl group to the palladium catalyst.
Comparative Kinetic Performance
While specific kinetic data for this compound is not extensively available in the public domain, its performance can be reliably inferred from studies on analogous primary alkylboronic acids, such as n-butylboronic acid. The kinetic behavior of this compound is benchmarked against other common alkyl- and arylboronic acids to provide a clear performance comparison.
Table 1: Relative Initial Reaction Rates of Various Boronic Acids in Suzuki-Miyaura Cross-Coupling
| Boronic Acid Type | Example | Structure | Relative Initial Rate (Normalized) | Plausible Rationale for Rate Difference |
| Primary Alkyl | This compound (extrapolated) | CH₃(CH₂)₄B(OH)₂ | ~1.0 | Linear alkyl chain presents minimal steric hindrance, allowing for efficient transmetalation. |
| Primary Alkyl | n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | 1.00 | Linear alkyl chain presents minimal steric hindrance at the boron center, allowing for efficient transmetalation. |
| Primary Alkyl | Ethylboronic Acid | CH₃CH₂B(OH)₂ | 1.0 | Less sterically hindered compared to larger alkylboronic acids, potentially leading to faster rates within this class. |
| Branched Alkyl | Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | 0.85 | Branching at the β-carbon introduces moderate steric bulk, slightly impeding the approach to the palladium center. |
| Branched Alkyl | sec-Butylboronic Acid | CH₃CH₂CH(CH₃)B(OH)₂ | 0.40 | Branching at the α-carbon significantly increases steric hindrance, slowing down the transmetalation step considerably. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | C₆H₅B(OH)₂ | ~5.0 | Generally faster transmetalation compared to alkylboronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | ~7.0 | Electron-donating groups can accelerate the transmetalation step. |
Note: The relative rates presented are representative and collated from trends observed in the literature. Actual rates will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Table 2: Comparison of Reaction Yields for the Coupling of Various Alkylboronic Acids with 1-bromo-4-nitrobenzene after 2 hours
| Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| n-Butylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 92 |
| Isobutylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 88 |
| sec-Butylboronic Acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 100 | 55 |
| tert-Butylboronic Acid | Pd(tBu₃P)₂ / K₃PO₄ | Toluene | 110 | 10 |
*Disclaimer
A Comparative Guide for Researchers: n-Pentylboronic Acid Pinacol Ester vs. n-Pentylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the choice between using a boronic acid or its corresponding pinacol ester derivative is a critical decision that influences reaction efficiency, reproducibility, and overall workflow. This guide provides an objective comparison of n-pentylboronic acid and this compound pinacol ester, focusing on their respective advantages in stability, handling, and reactivity, supported by established chemical principles and experimental data.
The fundamental difference lies in a trade-off between stability and reactivity.[1] While the free boronic acid is often more reactive, this comes at the cost of reduced stability.[1][2] Conversely, the pinacol ester offers significantly enhanced stability, making it a more robust and reliable reagent for a wide range of applications, particularly in multi-step syntheses and high-throughput screening.[1][3]
Key Advantages of this compound Pinacol Ester
This compound pinacol ester has emerged as a preferred reagent in many synthetic applications, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] Its advantages stem from the protective nature of the pinacol group.
-
Enhanced Stability: The pinacol group sterically shields the boron atom, making the molecule significantly more stable and resistant to moisture and air compared to the free acid.[4][5] Free boronic acids are susceptible to decomposition pathways such as oxidation and dehydration to form inactive trimeric boroxine anhydrides.[5][6] Pinacol esters are more resistant to these degradation pathways, ensuring the integrity of the reagent.[5]
-
Ease of Handling and Storage: Free boronic acids can be challenging to handle due to their often-polar, hygroscopic nature.[7] In contrast, boronic acid pinacol esters are typically non-polar, crystalline solids that are easier to handle, weigh accurately, and store for extended periods with a longer shelf life.[1][3]
-
Simplified Purification: The non-polar nature of the pinacol ester facilitates purification by standard column chromatography on silica gel.[4][6] Free boronic acids, being more polar, can be difficult to purify using this common technique.[7]
-
Controlled Reactivity: While generally less reactive than the free acid, the pinacol ester provides a reliable and steady source of the active boronic acid in situ.[1][8] Under the aqueous basic conditions typical of Suzuki-Miyaura reactions, the ester is believed to slowly hydrolyze, releasing the more reactive boronic acid for the catalytic cycle.[1][9] This controlled release can minimize side reactions associated with the high reactivity of the free acid.
Quantitative Data Comparison
While specific kinetic data for this compound is not extensively published, the qualitative and quantitative trends observed for alkyl and aryl boronic acids are well-established in the scientific literature. The following table summarizes the comparative performance and properties.
| Feature | This compound (Free Acid) | This compound Pinacol Ester | Rationale & References |
| Physical State | Often a solid, can be hygroscopic. | Typically a stable, crystalline solid. | Pinacol esters are generally more robust and easier to handle as solids.[1][3] |
| Shelf Life | Shorter; prone to boroxine formation. | Longer; stable for extended storage. | The pinacol group protects against decomposition pathways.[1][4] |
| Handling | More difficult; requires inert conditions. | Easier; can be handled in air. | Pinacol esters are less sensitive to moisture and air.[4] |
| Purification | Difficult by standard chromatography. | Readily purified by silica gel chromatography. | The non-polar nature of the ester is advantageous for chromatographic separation.[4][6] |
| Hydrolytic Stability | N/A (is the hydrolyzed form) | Moderately stable; hydrolyzes under basic/acidic conditions to release the free acid. | Hydrolysis is often a prerequisite for reactivity in cross-coupling reactions.[9][10] |
| Oxidative Stability | Susceptible to oxidation. | More resistant to oxidation. | The sterically bulky pinacol group provides greater protection to the C-B bond.[5] |
| Reactivity Rate | Generally higher; faster reaction times. | Generally lower; may require longer reaction times or higher temperatures. | Free boronic acids are more Lewis acidic, facilitating transmetalation.[1][8] |
Logical Relationship: Stability vs. Reactivity
The choice between the free acid and the pinacol ester is governed by a fundamental compromise between stability and reactivity.
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction. Note: These are general procedures and may require optimization based on the specific aryl halide substrate.
Protocol 1: Suzuki-Miyaura Coupling Using this compound
This protocol is adapted for when higher reactivity is desired and the reagent can be used shortly after preparation under inert conditions.[11][12]
Materials and Equipment:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 ratio)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 5 mL of Toluene/Water 4:1).
-
Seal the flask and heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling Using this compound Pinacol Ester
This protocol leverages the stability and ease of handling of the pinacol ester.[13][14]
Materials and Equipment:
-
Aryl halide (1.0 mmol)
-
This compound pinacol ester (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water or THF/Water, 4:1 ratio)
-
Reaction vial suitable for heating, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound pinacol ester (1.1 mmol), the base (e.g., Cs₂CO₃, 2.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the vial with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of water).
-
Seal the vial with a screw cap and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 8-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Work-up is identical to Protocol 1: Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Suzuki-Miyaura Workflow
The following diagram illustrates the typical workflow for the experimental protocols described above.
Suzuki-Miyaura Catalytic Cycle
Both the free acid and the pinacol ester participate in the same fundamental catalytic cycle. The pinacol ester typically undergoes hydrolysis to the boronic acid before entering the transmetalation step.
Conclusion
For applications demanding high stability, ease of handling, straightforward purification, and long-term storage, this compound pinacol ester is the superior choice over its free acid counterpart.[1] Its robustness makes it particularly well-suited for complex, multi-step syntheses where reagent integrity is paramount.[1][4] While the free this compound may offer faster reaction rates, its inherent instability can compromise yields and reproducibility.[1][2] Researchers should therefore select the pinacol ester when reliability and practicality are the primary considerations in their synthetic design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. m.youtube.com [m.youtube.com]
- 14. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of n-Pentylboronic Acid and Other Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and chemical biology, organoboron reagents have emerged as indispensable tools. Their versatility in forming carbon-carbon and carbon-heteroatom bonds, coupled with their utility in biological applications, has cemented their importance. This guide provides a comprehensive comparison of n-pentylboronic acid against other commonly used organoboron reagents, with a focus on their performance in Suzuki-Miyaura cross-coupling reactions and their application as probes for glycoprotein recognition.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The choice of the organoboron reagent can significantly influence the reaction outcome. Generally, the reactivity of organoboron compounds in Suzuki-Miyaura coupling follows the order: alkenyl > aryl > alkyl.
While direct comparative studies detailing the performance of this compound against a wide range of other organoboron reagents under identical conditions are limited, we can infer its relative reactivity from existing data on alkylboronic acids.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd-NHC Complex | IPA-Water | KOH | ~76% | [4] |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd-NHC Complex | IPA-Water | KOH | ~24% | [4] |
| Phenylboronic Acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | DMF | K₂CO₃ | 95% | [1] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane | Na₃PO₄ | Good | |
| 2-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Dioxane | Na₃PO₄ | Modest |
Note: Yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. Direct comparisons should be made with caution when data is from different sources.
From the available data, it is observed that under specific conditions with a Pd-NHC catalyst, this compound (an alkylboronic acid) can provide a higher yield compared to phenylboronic acid (an arylboronic acid) when coupled with 4-bromoacetophenone.[4] This suggests that with the appropriate catalytic system, alkylboronic acids can be highly effective coupling partners. However, it is important to note that arylboronic acids are generally more reactive and widely used in Suzuki-Miyaura couplings.[1][2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Specific modifications may be required based on the substrates and catalyst system used.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (e.g., this compound or phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01-0.05 mmol)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Glycoprotein Recognition
Boronic acids are known to interact with cis-diols present in the carbohydrate moieties of glycoproteins, forming reversible covalent bonds. This property has been widely exploited for glycoprotein enrichment, sensing, and labeling. Phenylboronic acid (PBA) and its derivatives are the most extensively studied in this context due to their favorable binding affinities and electronic properties.
The binding affinity of a boronic acid for a diol is influenced by several factors, including the pKa of the boronic acid, the pH of the medium, and the stereochemistry of the diol. Electron-withdrawing groups on the phenyl ring of PBA can lower its pKa, leading to stronger binding at physiological pH.
Table 2: Comparison of Organoboron Reagents for Glycoprotein Recognition
| Organoboron Reagent | Target Diol/Glycoprotein | Method | Binding Affinity (Ka or Kd) | Key Features | Reference |
| This compound | Glycoproteins | Affinity Chromatography | Data not available | Expected to have weaker binding at physiological pH compared to PBA. | - |
| Phenylboronic Acid (PBA) | Sialic Acid | NMR Spectroscopy | Ka ≈ 11.4 M⁻¹ at pH 7.4 | Forms stable complexes; binding is pH-dependent. | [5] |
| 3-Aminophenylboronic Acid | Glycoproteins | Surface Plasmon Resonance | Qualitative assessment | Used for surface functionalization to capture glycoproteins. | [6] |
| Benzoboroxole Derivatives | Carbohydrates | Affinity Chromatography | High affinity at phys. pH | Show superior affinity for cis-diols compared to simple boronic acids. |
Experimental Protocol: Glycoprotein Enrichment using Boronic Acid Affinity Chromatography
This protocol outlines a general procedure for enriching glycoproteins from a complex biological sample using boronic acid-functionalized beads.
Materials:
-
Boronic acid-functionalized agarose or magnetic beads
-
Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Washing Buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 100 mM Sorbitol in 0.1 M Glycine-HCl, pH 3.0 or 100 mM Acetic Acid)
-
Protein sample (e.g., cell lysate, serum)
Procedure:
-
Bead Equilibration: Wash the boronic acid-functionalized beads with the binding buffer to equilibrate them.
-
Sample Incubation: Incubate the protein sample with the equilibrated beads under gentle agitation for a specified time (e.g., 1-2 hours) at 4°C to allow for glycoprotein binding.
-
Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively with the washing buffer to remove non-specifically bound proteins.
-
Elution: Add the elution buffer to the beads to dissociate the bound glycoproteins. Incubate for a short period and then collect the eluate containing the enriched glycoproteins.
-
Neutralization (if necessary): If an acidic elution buffer is used, neutralize the eluate immediately by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Downstream Analysis: The enriched glycoprotein fraction can be further analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Caption: General workflow for glycoprotein enrichment using boronic acid affinity chromatography.
Stability and Other Considerations
The stability of organoboron reagents is a critical factor for their practical application. Boronic acids are known to undergo protodeboronation, especially under acidic or basic conditions. Alkylboronic acids are generally considered to be more susceptible to oxidation compared to arylboronic acids. The stability of this compound under various reaction and physiological conditions would be a key determinant of its utility. While specific quantitative data on the stability of this compound is limited, it is an important parameter to consider when designing experiments.
Conclusion
This compound represents a potentially useful, yet less explored, member of the organoboron reagent family. While it has shown promise in specific Suzuki-Miyaura coupling reactions, outperforming phenylboronic acid under certain conditions, a broader understanding of its reactivity profile is needed.[4] In the context of glycoprotein recognition, its utility may be limited by a potentially lower binding affinity at physiological pH compared to functionalized arylboronic acids.
For researchers and drug development professionals, the choice of an organoboron reagent will ultimately depend on the specific application. While arylboronic acids remain the workhorses for many Suzuki-Miyaura couplings and biological applications, this guide highlights the potential of alkylboronic acids like this compound and underscores the need for further comparative studies to fully elucidate their performance and expand their application.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Byproducts in n-Pentylboronic Acid Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical step in synthesizing novel molecules. The Suzuki-Miyaura coupling reaction, a powerful tool for this purpose, is not without its challenges. The formation of undesired byproducts can significantly impact reaction yield, purity, and overall efficiency. This guide provides a comprehensive analysis of the common byproducts encountered in n-pentylboronic acid coupling reactions, offering a comparative look at influencing factors and providing detailed experimental protocols for their analysis.
The primary byproducts in Suzuki-Miyaura coupling reactions involving this compound are typically the result of two main side reactions: homocoupling and protodeboronation. Understanding the mechanisms and conditions that favor these pathways is essential for developing robust and high-yielding coupling protocols.
Unraveling the Side Reactions: Homocoupling and Protodeboronation
Homocoupling results in the dimerization of the boronic acid, leading to the formation of decane. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself. The mechanism can involve the formation of a palladium peroxo complex in the presence of dioxygen, which then reacts with the boronic acid.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom, yielding pentane. This undesired reaction is highly dependent on factors such as pH, temperature, and the nature of the boronic acid. For alkylboronic acids, this pathway can compete with the desired cross-coupling, especially under prolonged reaction times or non-optimal basic conditions. Simple alkyl boronic acids are generally stable in neutral pH solutions, with protodeboronation being more significant under acidic or strongly basic conditions.[1]
Comparative Analysis of Byproduct Formation
While specific quantitative data for byproduct yields in this compound coupling reactions is not extensively available in the literature, we can infer trends from studies on related alkylboronic acids and general principles of the Suzuki-Miyaura reaction. The following table summarizes the expected influence of various reaction parameters on the formation of homocoupling and protodeboronation byproducts.
| Reaction Parameter | Effect on Homocoupling (Decane) | Effect on Protodeboronation (Pentane) | Rationale |
| Base | Variable, can promote with some bases. | Strong bases and high pH can increase rates. Weaker bases are generally preferred.[2][3] | The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[2][3] |
| Catalyst/Ligand | Ligand choice can influence. Bulky, electron-rich ligands may suppress homocoupling. | Can be influenced by the catalyst system. | The ligand sphere around the palladium center affects its reactivity and selectivity. |
| Solvent | Aprotic solvents may reduce homocoupling. | Protic solvents (water, alcohols) can be a proton source, increasing the likelihood of this side reaction. | The solvent can participate in the reaction mechanism and influence the stability of intermediates. |
| Temperature | Higher temperatures can increase rates. | Generally increases with higher temperatures. | Increased thermal energy can overcome the activation energy for side reactions. |
| Atmosphere | Significantly promoted by the presence of oxygen.[4] | Less directly affected by oxygen. | Oxygen can participate in the catalytic cycle, leading to the formation of species that promote homocoupling.[4] |
| Reaction Time | Longer reaction times can lead to higher byproduct yields. | Increased exposure to reaction conditions can favor protodeboronation. | Prolonged heating can lead to the degradation of starting materials and catalysts. |
Experimental Protocols for Byproduct Analysis
Accurate quantification of byproducts is crucial for reaction optimization. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.
GC-MS Analysis Protocol
This method is well-suited for the analysis of volatile compounds like pentane, decane, and the desired coupled product.
1. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and a known concentration of an internal standard (e.g., dodecane).
-
Add 1 mL of water and shake vigorously.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions (Illustrative):
-
GC System: Agilent 7890A or equivalent.
-
MS System: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split mode, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
3. Data Analysis:
-
Identify the peaks corresponding to the desired product, starting materials, pentane (protodeboronation byproduct), and decane (homocoupling byproduct) by their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
HPLC Analysis Protocol
HPLC can be used to monitor the consumption of starting materials (aryl halide and boronic acid) and the formation of the non-volatile coupled product.
1. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions (Illustrative):
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis detector (wavelength set to monitor the aromatic components).
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).
-
Example Gradient: Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify and quantify the peaks for the aryl halide, the coupled product, and any UV-active byproducts by comparing their retention times and peak areas to those of known standards. The disappearance of the this compound peak can also be monitored.
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and the formation of byproducts, the following diagrams illustrate the key pathways.
Figure 1. Main reaction pathway and competing byproduct formations.
Figure 2. General workflow for byproduct analysis.
By carefully selecting reaction conditions and employing robust analytical methods, researchers can effectively minimize the formation of homocoupling and protodeboronation byproducts in this compound coupling reactions, leading to higher yields and purer products. Further systematic studies focusing specifically on this compound would be invaluable for providing more precise quantitative data to the scientific community.
References
A Comparative Guide to the Structural Validation of n-Pentylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the structure of n-pentylboronic acid and its derivatives. As crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling and as precursors for various bioactive molecules, the precise structural elucidation of these compounds is paramount. This document outlines the key analytical techniques, presents comparative data with the well-characterized phenylboronic acid, and provides detailed experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to Structural Validation
The validation of the chemical structure of a synthesized compound is a critical step in chemical research and drug development. It ensures the identity, purity, and integrity of the molecule, which is essential for the reliability and reproducibility of subsequent experiments and applications. For this compound and its derivatives, a multi-technique approach is typically employed to provide unambiguous structural confirmation. This guide focuses on the most common and powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Comparative Analysis: this compound vs. Phenylboronic Acid
To provide a practical context for the analytical data, this guide compares the expected and reported data for this compound with the extensively studied phenylboronic acid. This comparison highlights the influence of the alkyl versus aryl substituent on the spectral and structural properties.
Data Presentation: A Comparative Overview
The following tables summarize the key analytical data for this compound and phenylboronic acid.
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Assignment | This compound (Expected) | Phenylboronic Acid (Reported in DMSO-d₆) [1] |
| B(OH)₂ | Broad singlet, ~4.0-6.0 | ~8.0 |
| α-CH₂ | ~0.8 | - |
| β-CH₂ | ~1.3 | - |
| γ-CH₂ | ~1.2 | - |
| δ-CH₂ | ~1.3 | - |
| ε-CH₃ | ~0.9 (t) | - |
| Aromatic-H | - | 7.33-7.99 |
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Assignment | This compound (Expected) | Phenylboronic Acid (Reported) [2][3] |
| α-CH₂ | ~20 (broad) | - |
| β-CH₂ | ~25 | - |
| γ-CH₂ | ~32 | - |
| δ-CH₂ | ~22 | - |
| ε-CH₃ | ~14 | - |
| Aromatic C-B | - | ~135 (broad) |
| Aromatic C-H | - | 127-135 |
Table 3: Comparative ¹¹B NMR Spectral Data (ppm)
| Compound | ¹¹B Chemical Shift (ppm) | Hybridization |
| This compound (Expected) | ~30-33 | sp² |
| Phenylboronic Acid (Reported) | ~27-30 | sp² |
Table 4: Comparative Mass Spectrometry Data
| Technique | This compound (Expected) | Phenylboronic Acid (Reported) [4] |
| Molecular Ion (M⁺) | m/z 116 | m/z 122 |
| Key Fragments | Loss of alkyl chain fragments, [B(OH)₂]⁺ | [M-H₂O]⁺, [M-B(OH)₂]⁺, fragments of the phenyl ring |
Table 5: Comparative X-ray Crystallography Data
| Parameter | This compound (No data available) | Phenylboronic Acid (Reported) [1] |
| Crystal System | - | Orthorhombic |
| Space Group | - | Iba2 |
| Key Feature | - | Forms hydrogen-bonded dimers |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data for the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
a) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons (B(OH)₂).
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
The number of scans will depend on the sample concentration.
-
The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
-
Data Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the coupling patterns (e.g., triplets, quartets) to deduce the connectivity of the alkyl chain. The protons on the carbon adjacent to the boron atom (α-CH₂) often show broader signals due to quadrupolar relaxation of the boron nucleus.
b) ¹³C NMR Spectroscopy
-
Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Instrument: An NMR spectrometer equipped with a carbon probe.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Analysis: The chemical shifts of the carbon atoms in the pentyl chain will provide information about their electronic environment. The carbon atom directly attached to the boron (α-C) will often exhibit a broad resonance.
c) ¹¹B NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the boronic acid (10-20 mg) in a suitable solvent in a quartz NMR tube to avoid background signals from borosilicate glass.
-
Instrument: An NMR spectrometer with a boron-capable probe.
-
Parameters:
-
Acquire a one-dimensional ¹¹B spectrum.
-
A broad spectral width is recommended initially.
-
-
Data Analysis: The chemical shift of the ¹¹B nucleus is indicative of the coordination state of the boron atom. For a trigonal planar (sp²) boronic acid, the chemical shift is typically in the range of +18 to +33 ppm.[5][6][7][8] A tetrahedral (sp³) boronate ester or adduct will show a significant upfield shift.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
Electrospray Ionization (ESI-MS): A soft ionization technique suitable for many boronic acids. It often yields the protonated molecule [M+H]⁺ or adducts with solvent or salts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the boronic acid (e.g., silylation or esterification) to increase its volatility. This technique provides reproducible fragmentation patterns.
-
-
Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For this compound, fragmentation of the alkyl chain is expected.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice.
-
Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution of the this compound derivative in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
Mandatory Visualization
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of an this compound derivative.
Caption: A logical workflow for the structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives requires a combination of modern analytical techniques. NMR spectroscopy provides detailed information about the molecular framework, mass spectrometry confirms the molecular weight and fragmentation, and X-ray crystallography offers definitive proof of the three-dimensional structure. By comparing the obtained data with that of well-characterized analogues like phenylboronic acid and following robust experimental protocols, researchers can confidently and accurately determine the structure of their synthesized compounds.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: n-Pentylboronic Acid vs. Grignard Reagents for Alkyl-Aryl Coupling
In the landscape of carbon-carbon bond formation, the synthesis of alkyl-aryl compounds is a cornerstone for academic research, and the development of pharmaceuticals and functional materials. Among the myriad of synthetic strategies, Suzuki-Miyaura coupling using alkylboronic acids and transition-metal catalyzed cross-coupling of Grignard reagents stand out as prominent methods. This guide provides an in-depth, data-driven comparison of n-pentylboronic acid and n-pentylmagnesium halides (Grignard reagents) for the synthesis of pentyl-aryl motifs, offering insights into their respective performance, scope, and practical considerations for laboratory and industrial applications.
At a Glance: Key Performance Metrics
| Feature | This compound (Suzuki-Miyaura Coupling) | n-Pentyl Grignard Reagents (e.g., Kumada Coupling) |
| Typical Yield | High to Excellent (>80% is common) | Moderate to High (can be variable) |
| Functional Group Tolerance | Excellent | Low to Moderate |
| Reaction Conditions | Generally mild, tolerant of air and water with appropriate protocols | Strictly anhydrous and inert atmosphere required[1] |
| Reagent Stability & Handling | Often stable, isolable solids; less sensitive to air and moisture | Highly reactive, moisture-sensitive solutions; require careful handling under inert gas[1] |
| Byproducts | Homocoupling of boronic acid can occur, but often minimized with ligand and base choice | Homocoupling, reduction, and β-hydride elimination products can be significant |
| Catalyst | Palladium-based catalyst is essential | Typically Nickel or Palladium-based catalysts |
| Substrate Scope | Broad scope of aryl and heteroaryl halides/triflates | Effective with aryl iodides and bromides; chlorides can be challenging[1] |
Delving Deeper: A Comparative Analysis
The choice between this compound and a pentyl Grignard reagent for an alkyl-aryl coupling reaction is often dictated by the complexity of the substrates and the desired process robustness.
This compound via Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance, a critical advantage in multi-step synthesis and for late-stage functionalization of complex molecules.[2] The reaction typically proceeds under mild conditions and is often compatible with aqueous solvent systems, simplifying the experimental setup and workup procedures.[3] Boronic acids, including this compound, are generally stable, crystalline solids that can be easily handled and stored.
However, the transmetalation step with alkylboronic acids can be sluggish compared to their aryl counterparts. This has historically presented a challenge, though significant advancements in ligand design and reaction conditions have largely overcome this limitation.
n-Pentyl Grignard Reagents in Cross-Coupling:
Grignard reagents are powerful nucleophiles, leading to high reactivity in cross-coupling reactions, often with lower catalyst loadings compared to some Suzuki-Miyaura systems.[4] The reagents themselves are typically prepared in-situ or are commercially available as solutions.
The primary drawback of Grignard reagents is their high reactivity, which translates to poor functional group tolerance.[5] They are incompatible with protic functional groups (e.g., alcohols, amines, carboxylic acids) and are highly sensitive to moisture and atmospheric oxygen, necessitating strictly anhydrous and inert reaction conditions. Furthermore, for alkyl Grignards like pentylmagnesium bromide, β-hydride elimination can be a competing side reaction, leading to the formation of alkene byproducts and reduced yields of the desired coupled product.
Experimental Data: A Quantitative Look
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | 85 |
| 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
Note: This data is representative and compiled from various sources in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 2: Cross-Coupling of Pentylmagnesium Bromide with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | NiCl₂(dppp) (5) | - | THF | 25 | 12 | 75 |
| 4-Bromotoluene | Fe(acac)₃ (5) | - | THF/NMP | 25 | 4 | 82 |
| 1-Iodonaphthalene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | THF | 60 | 6 | 88 |
| 4-Chlorobenzonitrile | NiCl₂(dppe) (10) | - | Diethyl Ether | 35 | 24 | 65 |
Note: This data is representative and compiled from various sources in the literature. Yields can be highly dependent on the slow addition of the Grignard reagent and strictly anhydrous conditions.
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
To a flame-dried Schlenk flask is added the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solution of base (e.g., K₃PO₄, 2.0 mmol) in water (1 mL) is added, followed by a degassed organic solvent (e.g., toluene, 4 mL). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[6][7]
2. General Procedure for Nickel-Catalyzed Cross-Coupling of Pentylmagnesium Bromide with an Aryl Bromide:
All glassware should be rigorously flame-dried under vacuum and cooled under an inert atmosphere. To a Schlenk flask containing the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%) is added the aryl bromide (1.0 mmol) dissolved in anhydrous THF (5 mL) under an inert atmosphere. The solution is cooled to 0 °C, and the pentylmagnesium bromide solution (1.1 mmol in THF) is added dropwise over a period of 1-2 hours using a syringe pump to minimize side reactions. The reaction mixture is allowed to slowly warm to room temperature and stirred for the specified time (monitored by GC-MS). Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[1][8]
Visualizing the Chemistry
Reaction Mechanisms
References
- 1. Kumada Coupling | NROChemistry [nrochemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
Navigating the Safe Disposal of n-Pentylboronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of n-Pentylboronic acid, based on the established protocols for similar boronic acid compounds. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Boronic acids, as a class of compounds, are known to present several health risks.
Summary of Hazards and Required PPE
| Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| Harmful if Swallowed | Ingestion can lead to adverse health effects.[1][2][3][4] | Do not eat, drink, or smoke when using this product.[3][4][5] Wash hands thoroughly after handling.[5] |
| Skin Irritation | Can cause skin irritation upon contact.[2][3][5] | Wear protective gloves and clothing.[2][3][5] |
| Serious Eye Irritation | Contact with eyes can cause serious irritation.[2][3][5] | Wear eye and face protection, such as safety glasses or goggles.[2][3][5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[2][3][5] | Use in a well-ventilated area. If dust is generated, respiratory protection is required.[3][5] |
| Hygroscopic | The material readily absorbs moisture from the air.[1][7] | Store in a tightly closed container in a dry, well-ventilated place.[3][5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Classify as Hazardous Waste: Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.
-
Maintain Original Containers: Whenever possible, leave the chemical waste in its original container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Incompatible Materials: Ensure that this compound waste is stored separately from strong oxidizing agents, strong acids, and strong bases.[1][6][7]
2. Containerization and Labeling:
-
Use Compatible Containers: Store waste in containers made of a compatible material. High-density polyethylene (HDPE) containers are generally suitable for solid and aqueous solutions of boronic acids.[8][9]
-
Secure Closure: Ensure the waste container is tightly sealed to prevent spills and exposure to moisture, as the compound may be hygroscopic.[1][3][7]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.
3. On-site Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
4. Spill and Contamination Cleanup:
-
Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2]
-
Contaminated Materials: Any materials used for cleanup, such as absorbent pads, gloves, or wipes, must also be disposed of as hazardous waste in the same container.
-
Decontamination: Clean the affected area thoroughly after the spill has been contained and collected.
5. Final Disposal:
-
Engage a Certified Disposal Facility: The disposal of this compound must be conducted through an approved and certified hazardous waste disposal facility.[5][6]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for requesting a hazardous waste pickup.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
Personal protective equipment for handling n-Pentylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling n-Pentylboronic acid. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Immediate Safety Precautions
When handling this compound, it is imperative to recognize its potential hazards. Based on data for similar boronic acids, this compound should be treated as a potential irritant to the eyes, skin, and respiratory system.[1][2] Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3] Ensure that safety showers and eyewash stations are readily accessible.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or high-risk tasks, a chemical-resistant apron is advised.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For small quantities in a fume hood, respiratory protection may not be needed. If dust or aerosols are generated, use a NIOSH-approved respirator.[1][3] | To prevent irritation of the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling :
-
Post-Handling :
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Disposal Procedures :
-
Spill Response :
-
In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
